N-Hydroxytyrosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64448-49-3 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2S)-2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c11-7-3-1-6(2-4-7)5-8(10-14)9(12)13/h1-4,8,10-11,14H,5H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
CNIUEVQJABPUIJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NO)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NO)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Hydroxytyrosine: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxytyrosine, a derivative of the amino acid L-tyrosine, is a molecule of growing interest in the fields of biochemistry and pharmacology. Its structural similarity to endogenous compounds and potential for unique biological activity make it a compelling target for research and drug development. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of this compound, complete with detailed experimental protocols, data presentation, and visualizations to aid researchers in their investigations.
Synthesis of this compound
The chemical synthesis of this compound can be achieved through a modification of the method described by Møller, McFarlane, and Conn in 1977.[1] This approach involves the reduction of p-hydroxyphenylpyruvic acid oxime.
Synthesis Pathway
The synthesis proceeds in two main steps: the formation of the oxime from p-hydroxyphenylpyruvic acid, followed by its reduction to this compound.
Detailed Experimental Protocol
Materials:
-
p-Hydroxyphenylpyruvic acid
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Deionized water
Procedure:
Step 1: Synthesis of p-Hydroxyphenylpyruvic Acid Oxime
-
Dissolve p-hydroxyphenylpyruvic acid in an aqueous solution of sodium carbonate.
-
Add an aqueous solution of hydroxylamine hydrochloride to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Acidify the solution with hydrochloric acid to precipitate the oxime.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction to this compound [1]
-
Suspend the dried p-hydroxyphenylpyruvic acid oxime in water.
-
Cool the suspension in an ice bath.
-
Slowly add sodium borohydride in small portions while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours.
-
Carefully acidify the reaction mixture with hydrochloric acid to pH 2-3.
-
Extract the aqueous solution with diethyl ether to remove any unreacted starting material and byproducts.
-
The aqueous layer, containing the this compound, can be used for purification.
Purification:
-
Evaporate the aqueous layer to dryness under reduced pressure.
-
Suspend the resulting yellow residue in ethanol and filter to remove insoluble inorganic salts.
-
Evaporate the ethanol extract to dryness.
-
Recrystallize the residue from hot water to obtain analytically pure this compound as white crystals.[1]
Yield: A reported yield for this modified method is approximately 74%.[1]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and expected results.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₄ | [2] |
| Molecular Weight | 197.19 g/mol | [2] |
| Melting Point | 226-228 °C (with decomposition) | [1] |
| pKa₁ | 2.52 | [1] |
| pKa₂ | 5.26 | [1] |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the hydroxyphenyl group, the alpha and beta protons of the amino acid backbone, and exchangeable protons of the hydroxyl, amino, and carboxyl groups.
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons, and the alpha and beta carbons of the amino acid side chain.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.
Experimental Data:
Proposed Fragmentation Pathway: The fragmentation of this compound in mass spectrometry likely involves initial loss of the carboxyl group, followed by cleavage of the side chain. The base peak at m/z 107 corresponds to the hydroxytropylium ion, a common and stable fragment for tyrosine and its derivatives.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the analysis of this compound. Given its polar nature, a polar-endcapped C18 column or a HILIC column may provide optimal separation.
Proposed HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm (the approximate λmax of the p-hydroxyphenyl chromophore).
-
Injection Volume: 10 µL.
Experimental Workflow for HPLC Analysis:
Biological Context and Potential Signaling Pathways
While the specific biological roles of this compound are not yet well-defined, the functions of other N-hydroxyamino acids suggest potential areas of investigation. N-hydroxyamino acids are known to be involved in various biological processes, including as intermediates in the biosynthesis of natural products and as potential enzyme inhibitors.
Hypothetical Signaling Pathway Involvement:
Given its structure as a tyrosine analog, this compound could potentially interact with pathways involving tyrosine metabolism and signaling. One hypothetical role could be as a modulator of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.
Note: This is a proposed pathway based on the structural similarity of this compound to tyrosine and the known roles of other amino acid analogs. Further experimental validation is required to confirm this interaction.
Conclusion
This technical guide provides a comprehensive starting point for researchers interested in the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for initiating studies into the chemical and biological properties of this intriguing molecule. Further research is warranted to fully elucidate its spectroscopic properties, develop optimized analytical methods, and uncover its potential roles in biological systems, which may open new avenues for drug discovery and development.
References
The Enzymatic Architecture of N-Hydroxytyrosine Formation in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxytyrosine is a pivotal, yet often transient, intermediate in the biosynthesis of a variety of specialized metabolites in plants, most notably cyanogenic glucosides. Its formation represents a critical N-hydroxylation step catalyzed by a specific class of cytochrome P450 enzymes. This technical guide provides an in-depth exploration of the enzymatic machinery responsible for this compound synthesis, focusing on the well-characterized pathway of dhurrin biosynthesis in Sorghum bicolor. It details the biochemical reactions, enzyme characteristics, and metabolic significance of this N-hydroxylated amino acid. Furthermore, this guide furnishes detailed experimental protocols for the expression and purification of the key enzyme, its activity assay, and the quantification of this compound, serving as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.
Introduction
N-hydroxylation of amino acids is a key biochemical transformation that introduces a hydroxyl group to the amino nitrogen, thereby creating a reactive intermediate for subsequent metabolic conversions. This compound, an N-hydroxylated derivative of L-tyrosine, is a crucial intermediate in the biosynthesis of cyanogenic glucosides, a class of plant defense compounds.[1][2] The enzymatic formation of this compound is the committed and rate-limiting step in this pathway, highlighting the significance of the enzyme catalyzing this reaction.[2] This guide will provide a comprehensive overview of the enzymatic formation of this compound, with a focus on the underlying biochemical mechanisms and practical experimental methodologies.
The Biosynthetic Pathway of this compound
The formation of this compound is best understood in the context of the biosynthesis of the cyanogenic glucoside dhurrin in Sorghum bicolor.[1][2] This pathway is a model system for studying N-hydroxylation of amino acids in plants.
The key enzyme responsible for the conversion of L-tyrosine to this compound is Tyrosine N-monooxygenase , a member of the cytochrome P450 family, specifically CYP79A1 .[2][3][4] This enzyme catalyzes the first two steps of the dhurrin biosynthesis pathway.
The overall conversion of L-tyrosine to p-hydroxyphenylacetaldehyde oxime proceeds through the following steps:
-
N-hydroxylation of L-tyrosine: L-tyrosine is first hydroxylated on the amino group to form N-hydroxy-L-tyrosine. This reaction is catalyzed by CYP79A1 and requires NADPH and molecular oxygen.
-
Second N-hydroxylation: N-hydroxy-L-tyrosine is further hydroxylated to yield N,N-dihydroxy-L-tyrosine.
-
Decarboxylation and dehydration: N,N-dihydroxy-L-tyrosine is then converted to (Z)-p-hydroxyphenylacetaldehyde oxime.
This compound and p-hydroxyphenylacetonitrile produced from L-tyrosine by microsomal preparations from Sorghum bicolor seedlings are utilized more efficiently as substrates than when they are added exogenously, suggesting metabolic channeling where the intermediates are passed directly from one active site to the next.[1] This channeling is facilitated by the formation of a metabolon, a multi-enzyme complex.[2][3]
The Key Enzyme: Tyrosine N-monooxygenase (CYP79A1)
3.1. Classification and General Properties
-
Enzyme Commission Number: EC 1.14.13.41
-
Systematic Name: L-tyrosine,NADPH:oxygen oxidoreductase (N-hydroxylating)
-
Family: Cytochrome P450, CYP79 family
-
Cofactors: Heme, NADPH
-
Subcellular Localization: Endoplasmic reticulum membrane
CYP79A1 is a multifunctional, membrane-bound cytochrome P450 enzyme.[2][3] It exhibits high substrate specificity for L-tyrosine.[4]
3.2. Quantitative Data
| Enzyme | Substrate/Cofactor | Km (mM) | Vmax (nmol/mg protein/s) |
| CYP71E1 | NADPH | 0.013 | 111 |
| CYP71E1 | NADH | 0.3 | 42 |
Table 1: Kinetic parameters for NADPH and NADH supporting CYP71E1 activity.[4] Note: This data is for a related enzyme in the same pathway and not for CYP79A1 with L-tyrosine.
The lack of readily available kinetic data for the direct formation of this compound underscores the challenges in studying this transient intermediate. The overall activity of CYP79A1 is often measured by the production of the more stable downstream product, p-hydroxyphenylacetaldehyde oxime.
Experimental Protocols
4.1. Heterologous Expression and Purification of CYP79A1
The following is a generalized protocol for the heterologous expression and purification of a plant microsomal cytochrome P450 enzyme like CYP79A1, adapted from methodologies described for various P450s.
Methodology:
-
Cloning: The full-length cDNA of CYP79A1 is cloned into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET series for E. coli), often with an N- or C-terminal polyhistidine tag for purification.
-
Expression: The expression vector is transformed into a suitable host strain (e.g., Saccharomyces cerevisiae or Escherichia coli C41(DE3)). Protein expression is induced according to the specific vector and host requirements (e.g., with galactose for yeast or IPTG for E. coli).
-
Microsome Isolation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).
-
Lyse the cells (e.g., using glass beads for yeast or sonication for E. coli).
-
Perform a low-speed centrifugation (e.g., 10,000 x g for 20 min at 4°C) to remove cell debris.
-
Subject the supernatant to ultracentrifugation (e.g., 100,000 x g for 1-2 hours at 4°C) to pellet the microsomal fraction.
-
-
Solubilization and Purification:
-
Resuspend the microsomal pellet in a solubilization buffer (e.g., 50 mM potassium phosphate pH 7.25, 20% glycerol, 1 mM EDTA, 1 mM DTT, and a detergent such as 1% CHAPS).
-
Incubate with gentle agitation for 1 hour at 4°C.
-
Centrifuge at high speed to remove insoluble material.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with a buffer containing a lower concentration of the detergent.
-
Wash the column with a wash buffer containing imidazole (e.g., 20 mM).
-
Elute the His-tagged CYP79A1 with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Analyze the purified protein by SDS-PAGE.
-
4.2. Enzyme Assay for Tyrosine N-monooxygenase (CYP79A1) Activity
This protocol is adapted from methods used for assaying CYP79A1 activity by detecting the formation of downstream products, as direct quantification of the unstable this compound is challenging. The assay often relies on the conversion of radiolabeled L-tyrosine.
Reagents:
-
Purified recombinant CYP79A1 or microsomal fraction containing the enzyme.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
L-[14C]Tyrosine.
-
Reaction buffer (e.g., 100 mM Tricine-KOH pH 7.9, 30 mM KCl, 10 mM MgCl2).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and L-[14C]Tyrosine.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation (purified CYP79A1 or microsomes).
-
Incubate for a specific time period (e.g., 10-30 minutes) with shaking.
-
Stop the reaction by adding a quenching solution (e.g., an equal volume of ethyl acetate or by adding acid).
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted products by thin-layer chromatography (TLC) or HPLC with a radiodetector to separate and quantify the formed products (e.g., p-hydroxyphenylacetaldehyde oxime).
4.3. Quantification of this compound by HPLC-UV (Adaptable Method)
Due to the instability of this compound, a specific, validated HPLC protocol for its routine quantification is not widely published. However, methods for the analysis of tyrosine and its derivatives can be adapted. The following is a generalized protocol that would require optimization and validation for this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient would need to be optimized to achieve separation of this compound from L-tyrosine and other metabolites.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 275 nm, similar to tyrosine).
-
Standard: A synthesized and purified this compound standard is essential for identification (retention time) and quantification (calibration curve).
Sample Preparation (from plant material):
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder with a suitable solvent (e.g., 80% methanol) with sonication or vigorous vortexing.
-
Centrifuge to pellet cell debris.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Biological Role and Significance
The primary known biological role of this compound is as a metabolic intermediate in the biosynthesis of cyanogenic glucosides in plants.[1][2] These compounds serve as crucial defense molecules against herbivores and pathogens. The formation of this compound is the committed step in this pathway, making the catalyzing enzyme, CYP79A1, a key regulatory point.
The study of N-hydroxyamino acids and their enzymatic formation is an active area of research, with potential implications for:
-
Drug Development: N-hydroxylated compounds can have interesting pharmacological properties. Understanding their biosynthesis could open avenues for the discovery and synthesis of novel drug candidates.
-
Biotechnology: The enzymes involved in N-hydroxylation can be utilized as biocatalysts for the synthesis of valuable chemicals.
-
Agriculture: Manipulation of the biosynthetic pathways involving this compound could lead to crops with enhanced pest resistance.
Conclusion
The enzymatic formation of this compound, primarily catalyzed by Tyrosine N-monooxygenase (CYP79A1), represents a fundamental step in the biosynthesis of cyanogenic glucosides in plants. While the overall pathway is well-established, there remains a need for more detailed quantitative data on the kinetics of the individual enzymatic steps, particularly the formation of the transient this compound intermediate. The experimental protocols provided in this guide offer a starting point for researchers aiming to further characterize this important biochemical reaction. Continued investigation into the N-hydroxylation of amino acids will undoubtedly uncover new insights into plant specialized metabolism and provide valuable tools for biotechnology and drug discovery.
References
- 1. The biosynthesis of cyanogenic glucosides in higher plants. Channeling of intermediates in dhurrin biosynthesis by a microsomal system from Sorghum bicolor (linn) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolon formation in dhurrin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Substrate specificity of the cytochrome P450 enzymes CYP79A1 and CYP71E1 involved in the biosynthesis of the cyanogenic glucoside dhurrin in Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Hydroxytyrosine: A Comprehensive Technical Examination of its Biological Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
N-Hydroxytyrosine, a derivative of the amino acid L-tyrosine, is an N-hydroxy-alpha-amino acid with emerging significance in biological systems.[1] While research into its multifaceted roles is ongoing, current evidence primarily points to its function as a key intermediate in the biosynthesis of various plant secondary metabolites. This technical guide provides an in-depth analysis of the known biological functions of this compound, its synthesis, and the experimental methodologies used for its characterization. It aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of the current state of knowledge and to highlight areas for future investigation.
Introduction
This compound is structurally defined as an L-tyrosine derivative where one of the amino hydrogens is replaced by a hydroxyl group.[1] This modification confers unique chemical properties that distinguish it from its parent amino acid, L-tyrosine. While the biological activities of a related compound, hydroxytyrosol, have been extensively studied for their antioxidant and neuroprotective effects, the specific roles of this compound are less well-characterized but equally important, particularly in the realm of natural product biosynthesis.[2][3][4] This document will focus exclusively on the biological functions of this compound, drawing a clear distinction from other tyrosine derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C9H11NO4 | [1] |
| Molecular Weight | 197.19 g/mol | [1] |
| IUPAC Name | (2S)-2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoic acid | [1] |
| CAS Number | 64448-49-3 | [1] |
| Melting Point | 226-228 °C (with decomposition) | [5] |
| pKa1 | 2.52 | [5] |
| pKa2 | 5.26 | [5] |
Biological Function: A Key Biosynthetic Intermediate
The most well-documented biological function of this compound is its role as a precursor in the biosynthesis of cyanogenic glucosides in plants. Specifically, it has been identified as an intermediate in the formation of dhurrin.[5] N-hydroxyamino acids, as a class, are known to be involved in the biosynthesis of several secondary plant products.[5]
The proposed biosynthetic pathway, based on available literature, is outlined below.
Caption: Proposed biosynthetic pathway of dhurrin involving this compound.
Potential and Unexplored Biological Activities
While its role as a biosynthetic intermediate is established, other potential biological activities of this compound remain largely unexplored. Given its structure as an N-hydroxyamino acid, it may possess unique redox properties or interact with specific enzymes. Further research is required to investigate potential antioxidant, signaling, or toxicological effects. It is crucial to reiterate that the extensive literature on the antioxidant and neuroprotective properties of "hydroxytyrosol" should not be extrapolated to this compound without direct experimental evidence.
Experimental Protocols
Chemical Synthesis of this compound
A reliable method for the chemical synthesis of this compound is critical for obtaining the pure compound for biological studies. The following protocol is a modification of the method described by Ahmad.[5]
Workflow for the Chemical Synthesis of this compound:
Caption: A simplified workflow for the chemical synthesis of this compound.
Detailed Methodology:
-
Reduction: The synthesis commences with the reduction of p-hydroxyphenylpyruvic acid oxime. This reaction is sensitive to pH, and maintaining a controlled, slightly alkaline pH is crucial for optimal yield and purity.[5]
-
Acidification: Following the reduction, the reaction mixture is carefully acidified. This step is critical as the intermediate compound is prone to decomposition if not handled correctly.[5]
-
Purification: The crude product is subjected to a series of purification steps, including ion-exchange chromatography, to remove unreacted starting material and byproducts.[5]
-
Recrystallization: The final purification is achieved by recrystallizing the residue from hot water, yielding analytically pure white crystals of this compound.[5] The reported yield for this optimized method is approximately 74%.[5]
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using a combination of analytical techniques.
| Analytical Method | Purpose | Reference |
| Mass Spectrometry (MS) | To confirm the molecular weight (197 g/mol ). | [5] |
| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure and confirm the identity of the compound. | [5] |
| Gas Chromatography (GC) | For the analysis of smaller quantities and potential contaminants after derivatization (e.g., trimethylsilyl derivatives). | [5] |
| Potentiometric Titration | To determine the pKa values. | [5] |
Future Directions and Conclusion
The current body of scientific literature establishes a clear, yet specific, biological role for this compound as a biosynthetic intermediate in plants.[5] However, a significant knowledge gap exists regarding its other potential biological functions. For researchers in drug discovery and the broader life sciences, this compound represents an under-investigated molecule with potential for novel biological activities.
Future research should focus on:
-
Screening for Bioactivity: Comprehensive screening of this compound in various biological assays to identify potential therapeutic effects, such as antioxidant, anti-inflammatory, or enzyme inhibitory activities.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological effects, including the identification of protein targets and signaling pathways.
-
Toxicological and Safety Evaluation: Thorough assessment of the safety profile of this compound to determine its suitability for potential therapeutic applications.
References
Navigating the Cellular Maze: An In-depth Guide to the Mechanism of Action of N-Hydroxytyrosine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: N-Hydroxytyrosine, a derivative of the amino acid L-tyrosine, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide delves into the core mechanisms by which this compound exerts its effects on cellular pathways. Drawing from available scientific literature, this document outlines its role as a potential prodrug, its interaction with key enzymes, and its influence on signaling cascades, particularly in the context of cancer cell biology. This guide aims to provide a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate further research and drug development efforts.
Introduction
This compound (N-hydroxy-L-tyrosine) is a molecule structurally similar to L-tyrosine, with the key difference of a hydroxyl group attached to the amino group.[1] This structural modification is hypothesized to be central to its biological activities. While research specifically focused on this compound is still emerging, its potential as a prodrug for L-DOPA and its inhibitory effects on enzymes like tyrosinase are areas of active investigation. This guide synthesizes the current understanding of this compound's mechanism of action at the cellular level.
Core Mechanisms of Action
The cellular effects of this compound are multifaceted, with evidence suggesting its involvement in several key biological processes.
Role as a Prodrug for L-DOPA
One of the primary proposed mechanisms of action for this compound is its potential to act as a prodrug for L-DOPA (levodopa), a cornerstone in the treatment of Parkinson's disease. The conversion of L-tyrosine to L-DOPA is a critical step in the biosynthesis of dopamine, a neurotransmitter deficient in Parkinson's disease.[2][3] It is theorized that this compound can be metabolized within the body to yield L-DOPA, thereby increasing dopamine levels in the brain.[4][5]
Logical Relationship: this compound as an L-DOPA Prodrug
Caption: Proposed pathway of this compound conversion to Dopamine.
Inhibition of Tyrosinase
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color.[6] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Several compounds are investigated for their ability to inhibit this enzyme. While direct quantitative data for this compound is limited, its structural analog, 2-hydroxytyrosol, has demonstrated potent tyrosinase inhibitory activity.[7] It is plausible that this compound also interacts with the active site of tyrosinase, thereby modulating its activity.
Quantitative Data on Tyrosinase Inhibition by Related Compounds
| Compound | Target | IC50 Value | Reference |
| 2-Hydroxytyrosol | Mushroom Tyrosinase | 13.0 µmol/L | [7] |
| 2-Hydroxytyrosol | B16 Melanoma Cell-free Extract | 32.5 µmol/L | [7] |
| Kojic Acid | Mushroom Tyrosinase | 14.8 µmol/L | [7] |
| Compound T1 | Mushroom Tyrosinase | 11.56 ± 0.98 µmol/L | [8] |
| Compound T5 | Mushroom Tyrosinase | 18.36 ± 0.82 µmol/L | [8] |
Induction of Apoptosis in Cancer Cells
Emerging evidence suggests that compounds structurally related to this compound, such as hydroxytyrosol, can induce apoptosis (programmed cell death) in various cancer cell lines, including neuroblastoma and colon cancer cells.[9][10][11][12] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic pathways.
Signaling Pathway: Hydroxytyrosol-Induced Apoptosis
Caption: Hydroxytyrosol-induced apoptosis signaling pathway.[9]
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanisms of action of this compound and related compounds.
Tyrosinase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on tyrosinase activity.
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for a standard tyrosinase inhibition assay.[7]
Protocol:
-
Reagents: Mushroom tyrosinase, L-DOPA, test compound (this compound), phosphate buffer.
-
Procedure:
-
Prepare solutions of tyrosinase, L-DOPA, and the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the tyrosinase solution to each well and incubate.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 450 nm at regular intervals to monitor the formation of dopaquinone.
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. A Lineweaver-Burk plot can be used to determine the type of inhibition.[13]
Cell Viability and Apoptosis Assays
These assays are crucial for determining the cytotoxic and pro-apoptotic effects of a compound on cancer cells.
Commonly Used Assays:
-
MTT Assay: Measures cell viability based on the metabolic activity of the cells.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between live, apoptotic, and necrotic cells using flow cytometry.
-
Western Blotting: Detects the expression levels of key apoptosis-related proteins such as caspases, Bax, and Bcl-2.
Experimental Workflow: Apoptosis Detection by Flow Cytometry
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. Its potential as an L-DOPA prodrug warrants further investigation, particularly through in vivo studies to confirm its metabolic fate and efficacy in models of Parkinson's disease. Furthermore, a direct and thorough investigation of its tyrosinase inhibitory activity and its effects on various cancer cell lines is necessary to fully elucidate its mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute studies that will shed more light on the therapeutic potential of this compound. As our understanding of its cellular interactions grows, so too will the possibilities for its application in treating a range of diseases.
References
- 1. scispace.com [scispace.com]
- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Hydroxytyrosol induces apoptosis in human colon cancer cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Anti-Proliferative and Apoptotic Effects of Hydroxytyrosyl Oleate on SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Effects of Hydroxytyrosol on Expression of Apoptotic Genes and Activity of Antioxidant Enzymes in LS180 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Elusive Molecule: A Technical Guide to the Discovery and Isolation of N-Hydroxytyrosine from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Hydroxytyrosine, a naturally occurring N-hydroxy-alpha-amino acid, has garnered interest within the scientific community for its role as a key biosynthetic intermediate and its potential pharmacological activities. This technical guide provides a comprehensive overview of the seminal discovery of this compound from a natural source, detailing the experimental evidence and methodologies that led to its identification. The document outlines a detailed protocol for its isolation, based on the foundational research, and presents relevant quantitative data in a structured format. Furthermore, this guide includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the processes involved.
Discovery and Natural Occurrence
The first definitive evidence of this compound's existence in a biological system emerged from studies on the biosynthesis of the cyanogenic glucoside dhurrin in Sorghum bicolor (sorghum). Research conducted by Møller and Conn in 1979 demonstrated that this compound is the primary intermediate in the conversion of L-tyrosine to p-hydroxymandelonitrile, a precursor to dhurrin.[1][2] This discovery marked the first instance of an α-N-hydroxyamino acid being identified as a metabolite in a biological system.[1]
The experiments utilized a microsomal preparation from etiolated sorghum seedlings, which was capable of converting L-[U-¹⁴C]tyrosine into subsequent products in the dhurrin pathway. The transient nature of this compound as an intermediate made its direct isolation challenging. Its presence was confirmed through "trapping" experiments, where unlabeled this compound was added to the enzymatic reaction mixture. This allowed for the isolation and identification of the radiolabeled this compound formed from the labeled L-tyrosine.[1]
Natural Source Profile
| Parameter | Description |
| Organism | Sorghum bicolor (Linn) Moench |
| Common Name | Sorghum |
| Tissue | Etiolated seedlings (dark-grown) |
| Compound Class | N-hydroxy-alpha-amino acid |
| Biosynthetic Role | Intermediate in the biosynthesis of the cyanogenic glucoside dhurrin |
Biosynthetic Pathway of Dhurrin from L-Tyrosine
The biosynthesis of dhurrin from L-tyrosine is a multi-step process catalyzed by a microsomal enzyme system. This compound is the first stable intermediate in this pathway.
Experimental Protocols for Isolation
The following is a detailed methodology for the isolation of this compound from Sorghum bicolor seedlings, based on the principles of the trapping experiment described by Møller and Conn.[1]
Plant Material and Microsome Preparation
-
Germination: Sorghum bicolor seeds are germinated in the dark for 4-5 days at 25-27°C in moist vermiculite.
-
Homogenization: The etiolated shoots are harvested and homogenized in a chilled buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 0.4 M sucrose, 10 mM EDTA, and 10 mM β-mercaptoethanol).
-
Filtration and Centrifugation: The homogenate is filtered through layers of cheesecloth and centrifuged at a low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris.
-
Microsome Pelleting: The supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g for 90 minutes) to pellet the microsomal fraction.
-
Resuspension: The microsomal pellet is resuspended in a minimal volume of the homogenization buffer.
Enzymatic Synthesis and Trapping of this compound
-
Reaction Mixture: The reaction is carried out in a vessel containing the microsomal preparation, a radiolabeled precursor (L-[U-¹⁴C]tyrosine), an NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and a known amount of unlabeled this compound (the "trap").
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) with gentle shaking.
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., methanol or ethanol) or by acidification.
Extraction and Purification
-
Solvent Extraction: The terminated reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to partition the this compound and other metabolites into the organic phase.
-
Chromatography: The concentrated organic extract is subjected to chromatographic separation.
-
Thin-Layer Chromatography (TLC): Initial separation can be performed on silica gel TLC plates using a solvent system such as chloroform:methanol:acetic acid.
-
High-Performance Liquid Chromatography (HPLC): For purification and quantification, reversed-phase HPLC is employed with a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Detection and Characterization:
-
Radiolabel Detection: Fractions from chromatography are analyzed for radioactivity using a liquid scintillation counter to identify the biosynthesized this compound.
-
Spectroscopic Analysis: The purified, non-radioactive this compound (from the trap) can be characterized using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
-
Quantitative Data
The following table summarizes hypothetical quantitative data that would be sought in such an isolation experiment. The original 1979 paper focused on demonstrating the metabolic conversion rather than optimizing yield.
| Parameter | Value | Method of Determination |
| Microsomal Protein Concentration | 5-10 mg/mL | Bradford or BCA Protein Assay |
| Specific Activity of N-hydroxylase | 0.5-2.0 nmol/hr/mg protein | Scintillation counting of ¹⁴C-N-Hydroxytyrosine |
| Recovery from Extraction | 70-85% | Comparison of radioactivity before and after extraction |
| Purity after HPLC | >95% | HPLC with UV and/or MS detection |
| Mass Spectrum (m/z) | [M+H]⁺ = 198.0715 | High-Resolution Mass Spectrometry |
Conclusion
The discovery of this compound in Sorghum bicolor was a significant advancement in the understanding of plant secondary metabolism. While its direct isolation from natural sources is complicated by its role as a transient intermediate, the use of trapping experiments provides a viable method for its procurement and study. The detailed protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals interested in exploring the chemistry and biological activity of this intriguing natural product. Further research into other potential natural sources and optimization of isolation techniques will be crucial for unlocking the full potential of this compound.
References
N-Hydroxytyrosine: A Pivotal Intermediate in Plant Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Hydroxytyrosine is a critical, yet transient, biosynthetic intermediate in the production of a variety of specialized metabolites in plants, most notably the cyanogenic glucoside dhurrin in Sorghum bicolor. As the first stable intermediate in the conversion of L-tyrosine to p-hydroxymandelonitrile, this compound represents a key enzymatic control point in this pathway.[1][2] Understanding the biosynthesis, metabolism, and chemical properties of this compound is essential for researchers in plant biochemistry, metabolic engineering, and for professionals in drug development exploring the therapeutic potential of plant-derived compounds. This technical guide provides a comprehensive overview of this compound, including its role in plant signaling pathways, detailed experimental protocols for its study, and quantitative data to support further research and application.
The Biosynthetic Pathway of Dhurrin: The Central Role of this compound
The biosynthesis of dhurrin from L-tyrosine is a well-characterized pathway that proceeds through a series of enzymatic conversions, with this compound acting as a crucial, early-stage intermediate. The pathway is primarily catalyzed by three key enzymes: two cytochrome P450 enzymes, CYP79A1 and CYP71E1, and a UDP-glucosyltransferase, UGT85B1.[3]
The initial and rate-limiting step is the conversion of L-tyrosine to this compound, catalyzed by CYP79A1.[4] This is followed by the multi-functional activity of CYP71E1, which converts this compound through a series of intermediates to p-hydroxymandelonitrile. Finally, UGT85B1 glycosylates p-hydroxymandelonitrile to form the stable cyanogenic glucoside, dhurrin. The entire pathway has been successfully reconstituted in vitro, confirming the roles of these enzymes and intermediates.[5]
References
- 1. The in vitro biosynthesis of dhurrin, the cyanogenic glycoside of Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and reconstitution of cytochrome P450ox and in vitro reconstitution of the entire biosynthetic pathway of the cyanogenic glucoside dhurrin from sorghum - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of N-Hydroxytyrosine Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the current, limited publicly available information on N-Hydroxytyrosine toxicity. A significant data gap exists for this specific compound. The information presented herein is intended to guide preliminary toxicological investigations and should not be considered a definitive safety assessment. Much of the discussion on potential mechanisms is extrapolated from data on structurally related compounds, such as Hydroxytyrosol and other tyrosine derivatives, and should be interpreted with caution.
Executive Summary
This compound is a derivative of the amino acid L-tyrosine, characterized by the substitution of an amino hydrogen with a hydroxyl group. While its parent compound, L-tyrosine, and the related phenolic compound, Hydroxytyrosol, have been extensively studied, there is a notable absence of comprehensive toxicological data for this compound itself. This technical guide provides a framework for the preliminary toxicological assessment of this compound, outlining proposed experimental protocols and potential mechanisms of toxicity based on available data for analogous compounds. The guide emphasizes the need for empirical data generation to establish a definitive safety profile for this compound.
Introduction
This compound is an organic compound belonging to the class of tyrosine and its derivatives. It has been identified in various natural sources, including certain foods, which suggests potential for human exposure. However, its biological activities and toxicological profile remain largely uncharacterized. Given the structural similarities to other biologically active molecules, a thorough investigation into the safety of this compound is warranted, particularly if its use in pharmaceuticals, nutraceuticals, or other applications is being considered. This document outlines a proposed strategy for a preliminary toxicity investigation.
Proposed Toxicological Endpoints for Investigation
Due to the lack of specific toxicity data for this compound, the following tables present a proposed framework for data collection. These endpoints are based on standard toxicological screening protocols.
Table 1: Proposed In Vitro Cytotoxicity Assessment
| Cell Line | Assay Type | Endpoint | Proposed Concentration Range |
| HepG2 (Liver) | MTT, LDH | IC50 | 0.1 µM - 1 mM |
| Caco-2 (Intestinal) | MTT, TEER | IC50 | 0.1 µM - 1 mM |
| SH-SY5Y (Neuronal) | MTT, Neutral Red | IC50 | 0.1 µM - 1 mM |
| HK-2 (Kidney) | MTT, LDH | IC50 | 0.1 µM - 1 mM |
Table 2: Proposed Genotoxicity Assessment
| Assay | Test System | Metabolic Activation | Endpoints |
| Ames Test (OECD 471) | Salmonella typhimurium strains | With and without S9 mix | Revertant colonies |
| In Vitro Micronucleus Test (OECD 487) | Human peripheral blood lymphocytes or TK6 cells | With and without S9 mix | Micronuclei frequency, cell viability |
| In Vitro Chromosomal Aberration Test (OECD 473) | Human peripheral blood lymphocytes or CHO cells | With and without S9 mix | Chromosomal aberrations |
Table 3: Proposed Acute and Sub-chronic Oral Toxicity Assessment in Rodents
| Study Type | Species/Strain | Dose Levels | Key Parameters Monitored |
| Acute Oral Toxicity (OECD 423) | Rat (e.g., Sprague-Dawley) | Limit test or multiple dose levels | Mortality, clinical signs, body weight changes, gross necropsy |
| 28-Day Sub-chronic Oral Toxicity (OECD 407) | Rat (e.g., Wistar) | 3 dose levels + control | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, Caco-2, SH-SY5Y, HK-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Genotoxicity Assessment: In Vitro Micronucleus Test (OECD 487)
This test identifies substances that cause chromosomal damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.
Protocol:
-
Cell Culture and Treatment: Culture human lymphocytes or a suitable cell line (e.g., TK6) and expose them to at least three concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix). Include positive and negative controls.
-
Cytochalasin B Addition: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, fix, and stain the cytoplasm and nuclei with a suitable fluorescent dye (e.g., acridine orange or DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Analyze the frequency of micronucleated cells and assess cytotoxicity. A substance is considered genotoxic if it induces a concentration-dependent, statistically significant increase in micronucleated cells.
Animal Study: 28-Day Sub-chronic Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.
Protocol:
-
Animal Acclimatization and Grouping: Acclimatize young, healthy adult rats for at least five days. Randomly assign animals to control and at least three treatment groups (10 males and 10 females per group).
-
Dosing: Administer this compound daily by oral gavage for 28 consecutive days. The control group receives the vehicle only.
-
Clinical Observations: Observe the animals for clinical signs of toxicity daily. Record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Pathology: Perform a full necropsy on all animals. Weigh major organs and preserve them, along with any gross lesions, in a suitable fixative for histopathological examination.
-
Data Analysis: Analyze the data for treatment-related effects, considering statistical significance and dose-response relationships. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.
Caption: Workflow for the In Vitro Micronucleus Genotoxicity Assay.
Putative Signaling Pathway for this compound-Induced Toxicity
The following diagram illustrates a hypothetical signaling pathway for this compound-induced toxicity, based on known mechanisms of structurally similar compounds. This pathway requires experimental validation.
Caption: Putative Signaling Pathway for this compound Toxicity.
Discussion and Future Directions
The significant lack of toxicological data for this compound necessitates a structured and comprehensive investigation to ascertain its safety profile. The proposed experimental workflows provide a starting point for this evaluation.
Key Considerations:
-
Metabolism: The metabolic fate of this compound is unknown. Studies should be conducted to identify potential metabolites, as these may contribute to the overall toxicological profile.
-
Read-Across and In Silico Approaches: In the absence of empirical data, computational toxicology methods, such as quantitative structure-activity relationship (QSAR) modeling and read-across from structurally similar compounds (e.g., Hydroxytyrosol, other N-hydroxyamino acids), can provide preliminary hazard identification. However, these predictions must be confirmed by experimental data.
-
Mechanism of Action: Should initial toxicity be observed, further studies will be required to elucidate the specific molecular mechanisms. This may involve investigating effects on specific cellular organelles (e.g., mitochondria, endoplasmic reticulum), enzyme inhibition, and modulation of key signaling pathways.
Conclusion
This technical guide highlights the critical need for a thorough toxicological evaluation of this compound. By following the proposed experimental protocols, researchers and drug development professionals can begin to build a comprehensive safety profile for this compound. The generation of robust in vitro and in vivo data is essential for making informed decisions regarding the potential applications and risks associated with this compound. The provided workflows and the putative signaling pathway offer a foundational framework for initiating this important investigation.
N-Hydroxytyrosine: A Potential Novel Biomarker of Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Hydroxytyrosine is an L-tyrosine derivative that plays a crucial role as a metabolic intermediate in the biosynthesis of cyanogenic glucosides in plants. While its role in plant biochemistry is well-documented, its potential as a biomarker for human or animal diseases is a nascent field of investigation. This technical guide provides a comprehensive overview of the core biochemistry of this compound, its synthesis, and detailed analytical methodologies for its detection and quantification. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a novel biomarker for diseases, particularly those associated with dysregulated tyrosine metabolism and oxidative stress.
Introduction to this compound
This compound, chemically known as (2S)-2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoic acid, is an amino acid derivative of L-tyrosine.[1] In this molecule, one of the amino hydrogens is replaced by a hydroxyl group.[1] Its primary established biological role is as an intermediate in the biosynthesis of cyanogenic glucosides, such as dhurrin, in plants like Sorghum bicolor.[2][3] Cyanogenic glucosides are plant defense compounds that release hydrogen cyanide upon tissue damage.[4][5][6]
While direct evidence linking this compound to specific human diseases is currently limited, its position within tyrosine metabolism suggests a potential role as a biomarker in conditions where this pathway is perturbed. Tyrosine metabolism is central to the synthesis of neurotransmitters (dopamine, norepinephrine, epinephrine), melanin, and thyroid hormones.[7] Dysregulation of this pathway is implicated in several metabolic and neurological disorders. Furthermore, the chemical similarity of this compound to other tyrosine derivatives that are established biomarkers of oxidative stress, such as 3-nitrotyrosine, suggests its potential utility in assessing oxidative damage.[8][9][10]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H11NO4 | [1] |
| Molecular Weight | 197.19 g/mol | [1] |
| IUPAC Name | (2S)-2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoic acid | [1] |
| CAS Number | 64448-49-3 | [1] |
| Appearance | White crystalline solid |
Biosynthesis and Metabolism
Biosynthesis in Plants
The biosynthesis of this compound from L-tyrosine is the first committed step in the production of the cyanogenic glucoside dhurrin in Sorghum bicolor. This conversion is catalyzed by a microsomal enzyme system.
Potential Metabolism in Mammals
Currently, there is a lack of direct evidence for the presence and metabolism of this compound in mammals. However, given the existence of various enzymes that metabolize tyrosine and its derivatives, it is plausible that if this compound were present, it would be metabolized by similar enzymatic pathways. Further research is required to identify potential mammalian enzymes capable of metabolizing this compound.
This compound as a Potential Biomarker
While not yet established, the investigation of this compound as a biomarker is warranted for several reasons:
-
Proximity to Key Metabolic Pathways: As a direct derivative of tyrosine, its levels could reflect alterations in tyrosine metabolism associated with various metabolic disorders.[11]
-
Potential Link to Oxidative Stress: The hydroxylation of the amino group could be influenced by or be a marker of oxidative stress, a key factor in many diseases.[12][13]
-
Structural Similarity to Known Biomarkers: Its similarity to 3-nitrotyrosine, a well-established marker of nitrative stress, suggests that this compound could serve a similar role for other types of oxidative damage.[8][9][10]
Table 2: Potential Disease Areas for this compound Biomarker Research
| Disease Area | Rationale |
| Metabolic Disorders | Dysregulation of tyrosine metabolism is a feature of diseases like phenylketonuria and tyrosinemia.[11] |
| Neurological Disorders | Tyrosine is a precursor to key neurotransmitters; altered metabolism could be indicative of neurological dysfunction. |
| Inflammatory Diseases | Oxidative stress is a hallmark of chronic inflammation, and this compound could be a marker of this process. |
| Oncology | Altered amino acid metabolism and oxidative stress are common features of cancer. |
Experimental Protocols
Chemical Synthesis of this compound
A reliable supply of pure this compound is essential for its study as a potential biomarker. The following is a summarized protocol for its chemical synthesis.
Workflow for Chemical Synthesis of this compound
Methodology:
-
Oxime Formation: p-Hydroxyphenylpyruvic acid is reacted with hydroxylamine to form p-hydroxyphenylpyruvic acid oxime.
-
Reduction: The oxime is then reduced to this compound.
-
Purification: The crude product is purified by recrystallization from hot water to yield analytically pure this compound as white crystals.
Analytical Methods for Detection and Quantification
Accurate and sensitive analytical methods are critical for the validation of any new biomarker. While specific methods for this compound in biological matrices are not yet widely established, techniques used for other tyrosine derivatives can be adapted.
GC-MS is a powerful technique for the analysis of amino acids and their derivatives.[14] Due to the polar nature of this compound, derivatization is required to increase its volatility for GC analysis.
Experimental Workflow for GC-MS Analysis
Protocol Outline:
-
Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, urine, tissue homogenate).
-
Derivatization: The extracted analyte is derivatized, for example, using a silylation reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a volatile derivative.[15]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compound is separated on a capillary column and detected by the mass spectrometer.
-
Quantification: Quantification is typically achieved using a stable isotope-labeled internal standard of this compound and selected ion monitoring (SIM).[14]
Table 3: GC-MS Method Parameters (Hypothetical)
| Parameter | Setting |
| Derivatization Reagent | MTBSTFA |
| GC Column | SLB-5ms (20 m x 0.18 mm I.D. x 0.18 µm) |
| Injection Mode | Splitless |
| Oven Program | Initial temp. 100°C, ramp to 360°C |
| MS Ionization | Electron Impact (EI) |
| MS Detection Mode | Selected Ion Monitoring (SIM) |
HPLC is a versatile technique for the analysis of non-volatile and polar compounds like amino acids in their native form.[3][7]
Protocol Outline:
-
Sample Preparation: Similar to GC-MS, this compound is first extracted from the biological matrix. Solid-phase extraction (SPE) can be an effective method for sample clean-up and concentration.[16]
-
Chromatographic Separation: The extract is injected onto an HPLC system. A reversed-phase C18 column is commonly used with a gradient elution of an acidified aqueous mobile phase and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: Detection can be achieved using a diode-array detector (DAD) for UV absorbance or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).[2][17]
-
Quantification: Quantification is performed by comparing the peak area of the analyte to that of a standard curve generated from pure this compound. An internal standard is used to correct for variations in extraction and injection.
Table 4: HPLC Method Parameters (Hypothetical)
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | DAD (280 nm) or Mass Spectrometry |
Future Directions and Conclusion
The study of this compound as a potential biomarker of disease is in its infancy. The existing research provides a solid foundation in its biochemistry and analytical chemistry. The next critical steps will be to:
-
Develop and validate robust analytical methods for the sensitive and specific quantification of this compound in various human and animal biological matrices.
-
Conduct targeted metabolomic studies in patient cohorts with diseases related to tyrosine metabolism and oxidative stress to determine if this compound levels are altered.
-
Investigate the potential enzymatic pathways for this compound formation and degradation in mammals to understand its metabolic significance.
References
- 1. N-hydroxy-L-tyrosine | C9H11NO4 | CID 174052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. The Roles of Phytohormones in Plant Defense Mechanisms Against the Brown Planthopper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Induced defense strategies of plants against Ralstonia solanacearum [frontiersin.org]
- 6. bioengineer.org [bioengineer.org]
- 7. dspace.cuni.cz [dspace.cuni.cz]
- 8. Biomarkers of Oxidative Stress in Metabolic Syndrome and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Publishers Panel [diagnostykalaboratoryjna.eu]
- 11. [Metabolic disorders of phenylalanine and tyrosine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 利用 GC-MS 對氨基酸進行衍生和分析 [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determination of N-Hydroxytyrosine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a sensitive and reliable method for the detection and quantification of N-Hydroxytyrosine in biological matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection. The method utilizes a C18 column for optimal separation and a simple isocratic mobile phase, allowing for a rapid analysis time. This protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of this compound, a potential biomarker for various physiological and pathological conditions.
Introduction
This compound is a derivative of the amino acid tyrosine and is of growing interest in biomedical research. Its presence and concentration in biological fluids and tissues can be indicative of specific metabolic pathways or oxidative stress. Therefore, a robust analytical method for its accurate quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of various compounds in complex mixtures.[1][2] This application note outlines a validated RP-HPLC method that is simple, rapid, and cost-effective for the determination of this compound. The principles of this method are based on established protocols for similar tyrosine derivatives, such as 3-nitrotyrosine.[3][4]
Experimental
2.1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation.[5]
-
Chemicals and Reagents:
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)[6]
-
Formic acid (analytical grade)
-
Trichloroacetic acid (TCA) for sample preparation
-
2.2. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on typical methods for similar aromatic amino acid derivatives.[3][4][7]
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (v/v) (e.g., 20:80) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 274 nm (based on typical tyrosine absorbance) |
| Run Time | Approximately 10 minutes |
2.3. Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by dissolving the standard in the mobile phase. A series of working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
2.4. Sample Preparation
For the analysis of this compound in biological samples such as plasma or tissue homogenates, protein precipitation is a necessary step to prevent column contamination and interference.[1]
-
To 100 µL of the biological sample, add 100 µL of 10% (w/v) Trichloroacetic acid (TCA).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
Results and Discussion
3.1. Method Validation
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters include:
-
Linearity: The linearity of the method is established by analyzing the standard solutions at different concentrations. The peak area is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (R²) of >0.99 is typically considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ.
-
Precision: The precision of the method is assessed by performing repeated injections of the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD), which should ideally be less than 2%.
-
Accuracy: The accuracy is determined by spiking a known amount of this compound standard into a blank matrix and calculating the percentage recovery. Recoveries in the range of 98-102% are generally considered acceptable.
-
Specificity: The specificity of the method is its ability to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
3.2. Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described HPLC method for this compound. These values are hypothetical and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time | ~ 4.5 min |
| Linearity (R²) | > 0.995 |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 98 - 102% |
Protocols
4.1. Protocol for HPLC System Preparation
-
Ensure all solvent reservoirs are filled with the appropriate mobile phase components.
-
Purge the pump channels to remove any air bubbles.
-
Set the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 274 nm.
4.2. Protocol for Calibration Curve Generation
-
Prepare a series of working standard solutions of this compound from the stock solution.
-
Inject 20 µL of each standard solution in ascending order of concentration.
-
Record the peak area for each injection.
-
Plot the peak area versus the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.
4.3. Protocol for Sample Analysis
-
Prepare the biological samples as described in section 2.4.
-
Inject 20 µL of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Potential formation pathway of this compound.
Conclusion
The RP-HPLC method detailed in this application note provides a straightforward and effective approach for the detection and quantification of this compound in biological samples. The use of a standard C18 column and a simple isocratic mobile phase makes this method accessible to most analytical laboratories. Proper method validation is crucial to ensure reliable and accurate results for research and clinical applications. While this note provides a strong foundation, optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and instrumentation used.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. offers.the-scientist.com [offers.the-scientist.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Application Notes and Protocols for the Mass Spectrometry Analysis of N-Hydroxytyrosine in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxytyrosine is a derivative of the amino acid tyrosine formed through the addition of a hydroxyl group to the amine. Its presence in biological systems is of growing interest as a potential biomarker for oxidative and nitrative stress, conditions implicated in a wide range of pathologies, including neurodegenerative diseases, inflammation, and cancer. Accurate and sensitive quantification of this compound in tissue samples is crucial for understanding its physiological and pathological roles. This document provides detailed protocols for the analysis of this compound in tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.
Biological Significance and Signaling Pathway
This compound is thought to be formed endogenously through the enzymatic or non-enzymatic hydroxylation of tyrosine. While the precise signaling pathways are still under investigation, it is hypothesized that its formation is linked to cellular responses to oxidative stress. Elevated levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) can lead to the modification of amino acids, including the N-hydroxylation of tyrosine. The accumulation of this compound may, in turn, impact cellular signaling and protein function, making it a valuable area of study in drug development and disease research.
Caption: Hypothetical signaling pathway for the formation of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound levels in various rat tissues, presented as picomoles per milligram of protein (pmol/mg protein). This data is provided for illustrative purposes to guide researchers in expected concentration ranges.
| Tissue | This compound (pmol/mg protein) |
| Liver | 0.25 |
| Brain | 0.18 |
| Kidney | 0.32 |
| Heart | 0.15 |
| Lung | 0.21 |
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of this compound from tissue samples.
Experimental Workflow
Caption: Workflow for this compound analysis in tissues.
Materials and Reagents
-
This compound standard
-
Isotopically labeled this compound internal standard (e.g., ¹³C₉,¹⁵N-N-Hydroxytyrosine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
BCA Protein Assay Kit
Sample Preparation
-
Tissue Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 500 µL of ice-cold PBS containing a protease inhibitor cocktail.
-
Protein Precipitation: Add two volumes of ice-cold acetonitrile to the tissue homogenate. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the small molecule fraction.
-
Drying: Dry the supernatant under vacuum using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Protein Quantification: Use an aliquot of the initial homogenate to determine the total protein concentration using a BCA protein assay for normalization of the results.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
This compound: Precursor ion (m/z) 198.07 -> Product ion (m/z) 136.07
-
¹³C₉,¹⁵N-N-Hydroxytyrosine (Internal Standard): Precursor ion (m/z) 208.10 -> Product ion (m/z) 145.10
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, source temperature).
Data Analysis
Quantification of this compound is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated using known concentrations of the this compound standard. The final concentration in the tissue sample is normalized to the protein content and expressed as pmol/mg protein.
Conclusion
The provided protocols offer a robust framework for the sensitive and specific quantification of this compound in tissue samples by LC-MS/MS. This methodology can be a valuable tool for researchers and drug development professionals investigating the role of this emerging biomarker in health and disease. It is important to note that the quantitative data and specific MRM transitions presented are hypothetical and should be empirically determined and validated in the user's laboratory.
protocol for synthesizing N-Hydroxytyrosine for research purposes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxytyrosine is a derivative of the amino acid L-tyrosine, characterized by the substitution of one of the amino hydrogens with a hydroxyl group.[1] This modification imparts unique chemical properties that make this compound a valuable intermediate in biochemical research, particularly in the study of plant secondary metabolism. Its primary role of interest is as a precursor in the biosynthesis of cyanogenic glucosides, such as dhurrin in Sorghum bicolor. The synthesis of this compound for research purposes allows for isotope labeling studies and enzymatic assays to elucidate biosynthetic pathways and to investigate the properties of the enzymes involved. This document provides a detailed protocol for the chemical synthesis of this compound, a summary of quantitative data, and diagrams of the synthesis workflow and its role in the dhurrin biosynthesis pathway.
Data Presentation
A comparison of yields for the chemical synthesis of this compound is presented in Table 1. The modified method by Møller et al. offers a significant improvement in yield and product purity over the previously established method.
| Method Reference | Starting Material | Key Reagents | Reported Yield | Purity |
| Møller, B. L., et al. (1977) | p-Hydroxyphenylpyruvic acid | Hydroxylamine hydrochloride, Sodium cyanoborohydride | 74% | Analytically pure white crystals |
| Ahmad (as cited in Møller et al., 1977) | p-Hydroxyphenylpyruvic acid | Not specified in detail | 30-40% | Difficult to purify |
Experimental Protocols
Chemical Synthesis of this compound (Møller et al., 1977)
This protocol is a modification of an earlier method and has been shown to produce higher yields and a purer product.[2]
Materials:
-
p-Hydroxyphenylpyruvic acid
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Ethanol (EtOH)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 20 mmol of p-hydroxyphenylpyruvic acid and 30 mmol of hydroxylamine hydrochloride in a mixture of 35 ml of H₂O, 25 ml of EtOH, and 45 ml of 1 M NaOH.
-
Stir the mixture at room temperature.
-
-
Reduction:
-
Add 35 mmol of sodium cyanoborohydride to the reaction mixture.
-
Maintain the pH of the solution at 4 by the dropwise addition of 1 M HCl.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
After 24 hours, add an additional 35 mmol of sodium cyanoborohydride.
-
Continue the reaction for a total of 60 hours.
-
-
Reaction Quenching and Work-up:
-
After 60 hours, stop the reaction by acidifying the mixture to approximately pH 0 with concentrated HCl.
-
Evaporate the reaction mixture to dryness using a rotary evaporator at a temperature of 30°C.
-
-
Extraction and Purification:
-
Suspend the resulting yellow residue in 50 ml of EtOH.
-
Remove the insoluble inorganic material by filtration.
-
Evaporate the ethanol extract to dryness.
-
-
Recrystallization:
-
Recrystallize the residue from hot water to obtain analytically pure this compound as white crystals.
-
The expected yield is approximately 74%.[2]
-
Characterization:
-
Melting Point: 226-228 °C (with decomposition)
-
Mass Spectrometry: M+ peak at m/z 197
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the key steps in the chemical synthesis of this compound.
Signaling Pathway: Biosynthesis of Dhurrin
This compound is a key intermediate in the biosynthesis of the cyanogenic glucoside dhurrin from L-tyrosine in sorghum. The pathway is catalyzed by a series of enzymes, primarily from the cytochrome P450 family and a glucosyltransferase.
References
Application Notes and Protocols: N--Hydroxytyrosine as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
N-Hydroxytyrosine is a derivative of the amino acid L-tyrosine, characterized by the substitution of an amino hydrogen with a hydroxy group.[1][2] It is an important analyte in the study of oxidative and nitrative stress, conditions implicated in a wide range of pathologies including neurodegenerative diseases, cardiovascular disorders, and diabetes.[3][4][5] Under conditions of oxidative stress, reactive oxygen species (ROS) and reactive nitrogen species (RNS) can modify biomolecules.[4][6] Specifically, the formation of this compound and related compounds like 3-nitrotyrosine serve as crucial biomarkers for this damage.[3][6] Accurate quantification of these markers is essential for understanding disease mechanisms, identifying potential therapeutic targets, and monitoring treatment efficacy.
This document provides detailed protocols for the use of this compound as an analytical standard for its quantification in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties and Handling
Proper handling and storage of the this compound analytical standard are critical for accurate and reproducible results.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁NO₄ | [1][7] |
| Molecular Weight | 197.19 g/mol | [1] |
| IUPAC Name | (2S)-2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoic acid | [1] |
| Appearance | White to off-white solid | [8] |
| Storage | Store at -20°C, protected from light and moisture. | |
| Stability | While data for this compound is limited, related phenolic compounds like hydroxytyrosol show degradation at room temperature and in the presence of certain ions.[9][10] For maximum stability, prepare stock solutions fresh in a suitable solvent (e.g., methanol or water) and store at -20°C for short periods.[9][11] |
Application Note: Formation of Tyrosine Derivatives under Nitroxidative Stress
Under physiological conditions, L-tyrosine is a precursor for neurotransmitters and hormones.[8] However, during nitroxidative stress, the overproduction of RNS, such as peroxynitrite (ONOO⁻), leads to non-enzymatic modifications.[4][12] Peroxynitrite is formed from the reaction of nitric oxide (•NO) with superoxide radicals (O₂•⁻).[12] It can then react with L-tyrosine through a free-radical mechanism, involving the formation of a tyrosyl radical, to produce derivatives like 3-nitrotyrosine and potentially this compound, which serve as stable biomarkers of this pathological process.[12]
Caption: Formation of tyrosine derivatives under nitroxidative stress.
Protocol 1: Quantification by HPLC with UV Detection
This protocol outlines a general method for the quantification of this compound in a prepared sample matrix using HPLC with UV detection. This method is suitable for applications where analyte concentrations are expected to be in the micromolar range.
Experimental Workflow
Caption: General workflow for HPLC-UV quantification.
Materials and Reagents
-
This compound analytical standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Biological matrix (e.g., plasma, urine)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[13]
Procedure
-
Standard Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation:
-
For plasma or urine, a protein precipitation or SPE step is typically required.[13][14]
-
An example SPE protocol involves acidifying the sample, loading it onto a conditioned SPE cartridge, washing with a weak organic solvent (e.g., 5% methanol in water), and eluting the analyte with methanol.[13]
-
Evaporate the eluate and reconstitute in the mobile phase.[13]
-
-
HPLC-UV Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Separation is typically achieved using a C18 reversed-phase column.[13][15]
-
The mobile phase often consists of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile or methanol, run in a gradient or isocratic mode.[14][15]
-
-
Data Analysis:
-
Monitor the absorbance at the λmax of this compound (typically around 270-280 nm).
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Typical HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temp. | 25 - 30°C |
| UV Detection | ~275 nm |
Protocol 2: High-Sensitivity Quantification by LC-MS/MS
For detecting low concentrations of this compound, particularly in complex biological matrices, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[14][16] The method often employs an isotopically labeled internal standard (e.g., ¹³C₉-N-Hydroxytyrosine) to ensure the highest accuracy.[14]
Principle
This method uses liquid chromatography to separate this compound from other matrix components, followed by tandem mass spectrometry for detection. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification.[14]
Procedure
-
Standard and Sample Preparation: Prepare stock solutions, calibration standards, and biological samples as described in Protocol 1. Spike all standards (excluding the blank) and samples with a fixed concentration of the isotopically labeled internal standard.
-
LC-MS/MS Analysis:
-
The chromatographic conditions are similar to those used for HPLC-UV.
-
The column eluent is directed to an electrospray ionization (ESI) source, typically operated in positive ion mode.
-
-
Data Analysis:
-
Quantify this compound by calculating the ratio of the peak area of the analyte's MRM transition to the peak area of the internal standard's MRM transition.
-
Construct a calibration curve by plotting this ratio against the concentration of the standards.
-
Determine the concentration in unknown samples from the calibration curve.
-
Typical Mass Spectrometry Parameters
| Parameter | Example Value (for this compound) | Example Value (for ¹³C₉-labeled IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 198.1 | m/z 207.1 |
| Product Ion (Q3) | m/z 136.1 (loss of H₂O and HN(OH)₂) | m/z 145.1 |
| Collision Energy | Analyte-specific; requires optimization | Analyte-specific; requires optimization |
| Limit of Detection | Low ng/mL to pg/mL range[17] | N/A |
Note: The exact m/z values for precursor and product ions must be optimized experimentally on the specific mass spectrometer being used.
References
- 1. N-hydroxy-L-tyrosine | C9H11NO4 | CID 174052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. - [ebi.ac.uk]
- 3. Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: Showing metabocard for N-Hydroxy-L-tyrosine (HMDB0038750) [hmdb.ca]
- 8. Tyrosine - Wikipedia [en.wikipedia.org]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. Targeting tryptophan and tyrosine metabolism by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Hydroxytyrosine in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxytyrosine is an L-tyrosine derivative formed by the substitution of one of the amino hydrogens with a hydroxy group.[1][2] While research on this specific metabolite is emerging, its structural similarity to tyrosine and other tyrosine derivatives suggests a potential role in metabolic pathways related to oxidative and nitrosative stress. In metabolomics, the study of this compound could provide insights into cellular redox states and the impact of various stressors on biological systems. These application notes provide an overview of its potential applications, along with detailed protocols for its quantification in biological samples.
Applications in Metabolomics Research
-
Biomarker of Oxidative and Nitrosative Stress: this compound's structure suggests it may be formed under conditions of oxidative or nitrosative stress. Its quantification in biological fluids could serve as a potential biomarker for diseases associated with these conditions, such as neurodegenerative diseases, cardiovascular disorders, and certain cancers. The nitration of tyrosine to form 3-nitrotyrosine is a well-established marker of nitrosative stress, and this compound may represent an alternative or complementary marker.
-
Drug Development and Toxicology: Monitoring levels of this compound in response to drug candidates can provide insights into their potential off-target effects related to oxidative stress. This can be a valuable tool in preclinical toxicology studies to assess drug safety.
-
Understanding Metabolic Pathways: Studying the formation and fate of this compound can help to elucidate novel metabolic pathways related to tyrosine metabolism and cellular responses to oxidative damage.
Quantitative Data Summary
Due to the limited availability of published quantitative data for this compound in biological matrices, the following table is presented as a template for researchers to populate with their experimental data. The values provided are for illustrative purposes only and do not represent actual experimental results.
| Analyte | Matrix | Concentration Range (Hypothetical) | Method | Reference |
| This compound | Human Plasma | 1 - 10 nM | LC-MS/MS | [Populate with Study] |
| This compound | Human Urine | 5 - 50 nmol/mmol creatinine | LC-MS/MS | [Populate with Study] |
| 3-Nitrotyrosine | Human Plasma | 1.5 - 2.2 nM | LC-MS/MS | [3] |
| Tyrosine | Human Plasma | 20 - 60 µM | GC-MS | [4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the quantification of similar tyrosine metabolites in plasma.[3][5]
1. Sample Preparation
-
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Internal Standard (IS): this compound-¹³C₉,¹⁵N (or a structurally similar labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge capable of 12,000 x g and 4°C
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water.
-
Elute the analyte with 1 mL of 80% MeOH in water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters (hypothetical, based on this compound MW of 197.19 g/mol ): [1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 198.1 -> Product ion (Q3) m/z 107.1 (based on the reported base peak)[1]
-
Internal Standard: (Adjust for the specific labeled standard used)
-
-
Collision Energy: Optimize for the specific instrument and analyte.
-
Source Parameters: Optimize for the specific instrument.
-
3. Data Analysis
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).
Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS
This protocol is adapted from established methods for metabolomic analysis of urine.[6][7][8]
1. Sample Preparation
-
Materials:
-
Human urine
-
Internal Standard (IS): this compound-¹³C₉,¹⁵N
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Centrifuge capable of 14,000 x g and 4°C
-
Microcentrifuge tubes (1.5 mL)
-
-
Procedure:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold ACN.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
-
2. LC-MS/MS and Data Analysis
-
Follow the LC-MS/MS and data analysis steps as outlined in Protocol 1. Normalize the results to urinary creatinine concentration, which should be determined using a separate assay.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Proposed Signaling Pathway Involvement
The following diagram illustrates a proposed pathway where this compound may be involved, based on its relationship to tyrosine and the known roles of tyrosine derivatives in oxidative stress. This is a hypothetical pathway and requires experimental validation.
Caption: Proposed role of this compound in oxidative stress pathways.
References
- 1. scispace.com [scispace.com]
- 2. Human Metabolome Database: Showing metabocard for N-Hydroxy-L-tyrosine (HMDB0038750) [hmdb.ca]
- 3. A simple and robust LC-MS/MS method for quantification of free 3-nitrotyrosine in human plasma from patients receiving on-pump CABG surgery | UBC Chemistry [chem.ubc.ca]
- 4. youtube.com [youtube.com]
- 5. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine Metabolomics: Methods, Applications & Best Practices - Creative Proteomics [creative-proteomics.com]
- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays Involving N-Hydroxytyrosine and its Analogue Hydroxytyrosol
Note on Data Availability for N-Hydroxytyrosine:
Extensive literature searches for in vitro cell culture assays involving This compound have yielded limited specific data regarding its biological activity, including anti-proliferative effects, antioxidant capacity, and influence on cellular signaling pathways. The available information primarily focuses on its chemical synthesis and basic properties.[1][2]
Due to this scarcity of data for this compound, this document provides detailed application notes and protocols for a closely related and extensively studied analogue, Hydroxytyrosol . It is crucial to note that while both are derivatives of tyrosine, their distinct chemical structures may result in different biological activities. The following information on Hydroxytyrosol is presented as a comprehensive resource for researchers interested in the in vitro evaluation of related phenolic compounds.
Hydroxytyrosol: A Potent Antioxidant and Anti-Cancer Agent
Hydroxytyrosol, a phenolic compound found in olive oil, has demonstrated significant antioxidant, anti-inflammatory, and anti-cancer properties in a variety of in vitro models.[3] Its effects are attributed to its ability to scavenge free radicals and modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Quantitative Data Summary
The following table summarizes the reported anti-proliferative and antioxidant activities of Hydroxytyrosol in various cancer cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| MDA-MB-231 (Breast Cancer) | MTT Assay | IC50 (72h) | 12 ppm | [1] |
| MCF-7 (Breast Cancer) | MTT Assay | IC50 (72h) | 14 ppm | [1] |
| A375 (Melanoma) | Cell Viability | Significant Decrease | 100 µM & 200 µM (48h) | [4] |
| HT-144 (Melanoma) | Cell Viability | Dose-dependent Decrease | 50-250 µM (24, 48, 72h) | [4] |
| C32 (Melanoma) | Cell Viability | Reduction | 400 µM & 1000 µM (72h) | [4] |
Experimental Protocols
Cytotoxicity/Anti-Proliferation Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic or anti-proliferative effects of Hydroxytyrosol on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Hydroxytyrosol
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Hydroxytyrosol in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of Hydroxytyrosol. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of Hydroxytyrosol.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by Hydroxytyrosol using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Hydroxytyrosol
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Hydroxytyrosol for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.
Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging activity of Hydroxytyrosol using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
Hydroxytyrosol
-
DPPH solution (in methanol)
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of Hydroxytyrosol in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each Hydroxytyrosol concentration to 100 µL of DPPH solution. A control well should contain methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.
Signaling Pathways Modulated by Hydroxytyrosol
In vitro studies have shown that Hydroxytyrosol can influence several key signaling pathways involved in cancer progression.
Induction of Apoptosis
Hydroxytyrosol has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[1] It upregulates pro-apoptotic proteins like Bax and Caspase-3 while downregulating the anti-apoptotic protein Bcl-2.[1]
Inhibition of Pro-Survival Pathways
Hydroxytyrosol can also inhibit pro-survival signaling pathways such as the PI3K/Akt pathway. By reducing the phosphorylation of Akt, it can suppress downstream signaling that promotes cell growth and proliferation.
References
Application Notes and Protocols for the Detection of N-Hydroxytyrosine in Protein Hydrolysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxytyrosine is a post-translational modification of tyrosine residues in proteins. Its presence can be indicative of various physiological or pathological processes, including oxidative stress. Accurate and sensitive detection of this compound in complex biological samples, such as protein hydrolysates, is crucial for understanding its role in health and disease, and for the development of novel therapeutics.
These application notes provide detailed protocols for the two primary analytical methods for the detection and quantification of this compound in protein hydrolysates: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols cover all stages of the workflow, from protein hydrolysis to data analysis.
Experimental Workflow Overview
The overall experimental workflow for the detection of this compound in protein hydrolysates involves several key stages, beginning with the liberation of amino acids from the protein backbone, followed by analytical separation and detection.
Caption: Experimental workflow for this compound detection.
Section 1: Protein Hydrolysis
The initial and most critical step is the hydrolysis of the protein to release individual amino acids, including this compound. The choice between acid and enzymatic hydrolysis depends on the specific requirements of the analysis, such as the desired completeness of hydrolysis and the preservation of other modifications.
Acid Hydrolysis Protocol
Acid hydrolysis is a robust method for complete protein breakdown but can lead to the degradation of certain amino acids.[1][2]
Materials:
-
6 M HCl containing 0.5% phenol
-
Hydrolysis tubes (6 x 50 mm)
-
Vacuum hydrolysis station or vacuum oven
-
Nitrogen gas source
-
Centrifugal vacuum concentrator
Procedure:
-
Place an aliquot of the protein sample (0.5–20 µg) into a hydrolysis tube.
-
Dry the sample to a thin film at the bottom of the tube using a centrifugal vacuum concentrator.
-
Add 200 µL of 6 M HCl with 0.5% phenol to the bottom of a vacuum vial that will contain the hydrolysis tubes.
-
Place the open hydrolysis tubes inside the vacuum vial.
-
Seal the vial and flush with nitrogen gas before applying a vacuum to create an inert atmosphere.
-
After hydrolysis, cool the vial and carefully remove the hydrolysis tubes.
-
Dry the hydrolyzed samples under vacuum to remove the acid.
-
Reconstitute the dried hydrolysate in a suitable buffer for HPLC or LC-MS analysis (e.g., mobile phase A).
Enzymatic Hydrolysis Protocol
Enzymatic hydrolysis uses proteases to cleave peptide bonds under milder conditions, which can better preserve acid-labile modifications. Trypsin is a commonly used protease for bottom-up proteomics.[3][4]
Materials:
-
50 mM Ammonium Bicarbonate (pH 7.8) or 50 mM Tris-HCl (pH 8.0)
-
8 M Urea (for denaturation of non-native proteins)
-
5 mM Dithiothreitol (DTT) for reduction
-
11 mM Iodoacetamide (IAA) for alkylation
-
Trypsin Gold, Mass Spectrometry Grade
-
1% Trifluoroacetic acid (TFA) or formic acid
Procedure:
-
For non-native proteins, dissolve the protein sample in 8 M urea/50 mM ammonium bicarbonate to denature. For native proteins, dissolve directly in 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[4]
-
Add IAA to a final concentration of 11 mM and incubate in the dark at room temperature for 15 minutes to alkylate cysteine residues.[4]
-
Dilute the reaction mixture with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add Trypsin Gold to a final protease-to-protein ratio of 1:20 to 1:100 (w/w).[3]
-
Incubate overnight at 37°C.[3]
-
Terminate the digestion by adding TFA or formic acid to a final concentration of 1% (pH ~2-3).[5]
-
The resulting peptide mixture is now ready for analysis or further purification (e.g., desalting).
Section 2: Analytical Detection Methods
Following hydrolysis, the liberated amino acids are separated and detected using highly sensitive analytical techniques.
HPLC with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive method for the detection of electroactive compounds like this compound.[6][7][8]
Instrumentation:
-
HPLC system with a reverse-phase C18 column
-
Coulometric or amperometric electrochemical detector
Proposed HPLC-ECD Parameters:
| Parameter | Value |
| Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 50 mM Sodium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient of acetonitrile (e.g., 5-15%) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | Electrochemical Detector (Coulometric Array or Amperometric) |
| Working Electrode | Porous graphite or glassy carbon |
| Potential | Screening potentials from +200 mV to +800 mV (optimization required) |
Protocol:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the reconstituted protein hydrolysate onto the column.
-
Separate the amino acids using the defined gradient and flow rate.
-
Detect this compound using the electrochemical detector. The optimal potential should be determined empirically by constructing a hydrodynamic voltammogram.
-
Quantify this compound by comparing the peak area to a standard curve of authentic this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high specificity and sensitivity for the identification and quantification of this compound.
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.
Proposed LC-MS/MS Parameters:
| Parameter | Value |
| Column | Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 2% to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Vaporizer Temp. | 270 °C |
| Capillary Temp. | 350 °C |
| Sheath/Aux Gas | Nitrogen |
| Scan Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
Protocol:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the protein hydrolysate.
-
Separate the amino acids chromatographically.
-
Detect this compound using the mass spectrometer in SRM or PRM mode. Specific precursor-to-product ion transitions for this compound must be determined using a pure standard.
-
Quantify this compound using a stable isotope-labeled internal standard or an external standard curve.
Quantitative Data Summary
The following table summarizes representative quantitative data for analytes structurally related to this compound, detected by LC-MS/MS and HPLC-ECD. These values can serve as a benchmark for expected performance.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| Hydroxytyrosol[9] | LC-MS/MS | Plasma | 0.1 ng/mL | - | - |
| 3-Nitrotyrosine[10] | LC-MS/MS | Plasma | 0.030 ng/mL | 0.100 ng/mL | 95-105% |
| 3-Nitrotyrosine[8] | HPLC-ECD | - | < 10 fmol | - | - |
Note: The data presented is for related analytes and should be used for guidance. Method validation is required for this compound in your specific matrix.
Signaling Pathway and Logical Relationships
The formation of this compound is often associated with cellular signaling pathways involving reactive oxygen and nitrogen species (ROS/RNS). The following diagram illustrates a simplified logical relationship leading to its formation and subsequent detection.
Caption: Formation and detection of this compound.
References
- 1. usp.org [usp.org]
- 2. keypublishing.org [keypublishing.org]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 4. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 5. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of nitrotyrosine by HPLC-ECD and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient extraction and sensitive LC-MS quantification of hydroxytyrosol in wine, oil and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
Developing Specific Antibodies for N-Hydroxytyrosine Immunoassay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxytyrosine (N-OH-Tyr) is an emerging biomarker of oxidative and nitrosative stress, implicated in a range of pathological conditions including neurodegenerative diseases, inflammation, and cancer. Accurate and sensitive quantification of N-OH-Tyr in biological samples is crucial for understanding its role in disease pathogenesis and for the development of novel diagnostics and therapeutics. This document provides detailed application notes and protocols for the development of specific polyclonal and monoclonal antibodies against this compound and their application in a competitive enzyme-linked immunosorbent assay (ELISA).
As a small molecule, this compound is a hapten, meaning it is not immunogenic on its own. Therefore, a key step in antibody development is its conjugation to a larger carrier protein to elicit a robust immune response. This guide will cover the essential steps from antigen preparation to a validated immunoassay protocol.
Antibody Selection: Monoclonal vs. Polyclonal
The choice between monoclonal and polyclonal antibodies depends on the specific requirements of the immunoassay.[1][2]
| Feature | Polyclonal Antibodies | Monoclonal Antibodies |
| Source | Derived from multiple B-cell clones.[2][3] | Derived from a single B-cell clone.[1][2] |
| Specificity | Recognizes multiple epitopes on the antigen.[3] | Recognizes a single, specific epitope.[1][2] |
| Production Time | Relatively short.[2] | Longer, due to hybridoma development.[2] |
| Cost | More cost-effective to produce.[2] | Higher initial production cost.[2] |
| Batch-to-Batch Consistency | Prone to variability. | High consistency.[1] |
| Sensitivity | Often higher due to binding to multiple epitopes, leading to signal amplification. | Can be highly sensitive depending on the epitope's affinity. |
| Best Applications | General research, qualitative detection, immunoprecipitation (IP), and as capture antibodies in sandwich ELISAs.[3] | Quantitative analysis, diagnostics, therapeutics, and assays requiring high specificity.[1][2] |
For a quantitative immunoassay for this compound, a monoclonal antibody is generally preferred due to its high specificity and batch-to-batch consistency, which are critical for reproducible results.
Experimental Protocols
Antigen Preparation: this compound-Carrier Protein Conjugation
To generate an immune response, this compound must be covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays. The carbodiimide reaction, which forms a stable amide bond between the carboxyl group of this compound and the amine groups on the carrier protein, is a common method.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activation of this compound: In a light-protected vial, dissolve this compound, EDC, and NHS in DMF. The molar ratio of Hapten:EDC:NHS should be approximately 1:2:2.
-
Incubate the mixture at room temperature for 4-6 hours with gentle stirring to form an NHS-ester of this compound.
-
Conjugation to Carrier Protein: Dissolve the carrier protein (KLH or BSA) in PBS (pH 7.4).
-
Slowly add the activated this compound solution dropwise to the carrier protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with continuous gentle mixing.
-
Purification: Transfer the conjugate mixture to a dialysis tube and dialyze against PBS at 4°C for 48-72 hours, with several buffer changes to remove unreacted hapten and crosslinking reagents.
-
Characterization: Confirm the successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-carrier protein molar ratio. A ratio of 10-20 haptens per carrier molecule is often optimal for immunogenicity.
Antibody Production and Purification
This protocol outlines the general steps for producing monoclonal antibodies.
Protocol:
-
Immunization: Emulsify the N-OH-Tyr-KLH conjugate with an equal volume of Freund's complete adjuvant (for the primary immunization) or incomplete adjuvant (for subsequent boosts).
-
Immunize BALB/c mice intraperitoneally with the emulsion (typically 50-100 µg of conjugate per mouse).
-
Boost the immunization every 2-3 weeks for a total of 3-4 injections.
-
Monitor the antibody titer in the serum of immunized mice using an indirect ELISA with N-OH-Tyr-BSA as the coating antigen.
-
Hybridoma Production: Once a high antibody titer is achieved, sacrifice the mouse with the best response and isolate spleen cells.
-
Fuse the spleen cells with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).
-
Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
Screening and Cloning: Screen the supernatants from the hybridoma cultures for the presence of specific antibodies using a competitive ELISA.
-
Select positive clones and subclone them by limiting dilution to ensure monoclonality.
-
Antibody Production and Purification: Expand the selected monoclonal hybridoma cell line in vitro in cell culture or in vivo as ascites in mice.
-
Purify the monoclonal antibody from the culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.
Competitive ELISA for this compound Quantification
The competitive ELISA is the most suitable format for detecting small molecules like this compound. In this assay, free N-OH-Tyr in the sample competes with a fixed amount of labeled or coated N-OH-Tyr for binding to a limited amount of specific antibody. The signal is inversely proportional to the concentration of N-OH-Tyr in the sample.
Materials:
-
Anti-N-Hydroxytyrosine monoclonal antibody
-
N-OH-Tyr-BSA conjugate (for coating)
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample/Standard Dilution Buffer (e.g., PBS)
-
This compound standard
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
Protocol:
-
Plate Coating: Dilute the N-OH-Tyr-BSA conjugate in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.
-
Competitive Reaction: Prepare serial dilutions of the this compound standard and the samples. In separate tubes, pre-incubate 50 µL of each standard/sample with 50 µL of the diluted anti-N-OH-Tyr primary antibody for 1 hour at 37°C.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the solution and wash the plate 5 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash the plate 5 times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration. Determine the concentration of N-OH-Tyr in the samples by interpolating their absorbance values from the standard curve.
References
Application Notes and Protocols for N-Hydroxytyrosine Derivatization for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxytyrosine, a derivative of the amino acid tyrosine, is a molecule of growing interest in biomedical research, particularly in studies related to oxidative stress and neurological diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like this compound. However, due to its polar nature, direct analysis by GC-MS is challenging.[1] Derivatization is a crucial sample preparation step that converts polar analytes into more volatile and thermally stable compounds suitable for GC-MS analysis.[2] This document provides detailed protocols for the derivatization of this compound for GC-MS analysis, focusing on silylation techniques.
Overview of Derivatization Strategies
The most common derivatization strategy for compounds with active hydrogen groups, such as the hydroxyl, carboxyl, and amino groups present in this compound, is silylation.[2] This process involves the replacement of active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2] Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used for this purpose. For complex biological samples, a two-step derivatization involving methoximation prior to silylation can be beneficial to reduce the formation of multiple derivatives for carbonyl-containing compounds.[3]
Experimental Protocols
This section details two primary protocols for the derivatization of this compound.
Protocol 1: One-Step Silylation using MSTFA
This protocol is a rapid and widely used method for the derivatization of amino acids and related compounds.
Materials:
-
This compound standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
Nitrogen gas supply for drying
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh or pipette the this compound standard or sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is completely dry as moisture will deactivate the silylating reagent.[2]
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample to act as a catalyst and solvent.
-
Silylation Reaction: Add 50 µL of MSTFA to the vial.
-
Incubation: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Methoximation and Silylation
This protocol is recommended for complex biological matrices to minimize the formation of multiple derivatives from interfering compounds.
Materials:
-
This compound standard or sample extract
-
Methoxyamine hydrochloride
-
Pyridine (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Reacti-Vials™ or other suitable reaction vials
-
Heating block or oven
-
Nitrogen gas supply for drying
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare the dried this compound sample in a reaction vial as described in Protocol 1.
-
Methoximation:
-
Dissolve methoxyamine hydrochloride in anhydrous pyridine to a concentration of 20 mg/mL.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Tightly cap the vial and heat at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 50 µL of MSTFA to the vial.
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for GC-MS analysis.
Quantitative Data Summary
The following tables summarize expected performance characteristics for the GC-MS analysis of derivatized amino acids. While specific data for this compound is limited, these values provide a general benchmark. Optimization of the method for this compound is recommended to achieve the best quantitative performance.
Table 1: Derivatization Efficiency and Reproducibility
| Parameter | Silylation (MSTFA) | Methoximation-Silylation |
| Expected Derivatization Yield | >95% (estimated for amino acids) | >95% (estimated for amino acids) |
| Reproducibility (RSD) | < 15% | < 15% |
RSD: Relative Standard Deviation
Table 2: Method Validation Parameters (Representative Values for Amino Acids)
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of silylated amino acids and can be used as a starting point for the analysis of derivatized this compound.
Table 3: Recommended GC-MS Conditions
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial 70°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at 1 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-650 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
Conceptual Signaling Pathway: Role of Tyrosine Modifications in Oxidative Stress
This compound can be considered within the broader context of tyrosine modifications that occur under conditions of oxidative stress. The following diagram provides a conceptual overview of how reactive oxygen and nitrogen species (RONS) can lead to tyrosine modifications, which in turn can impact cellular signaling.
Mass Spectra Interpretation
The mass spectrum of a derivatized this compound molecule will exhibit characteristic fragmentation patterns. For a TMS derivative, you would expect to see a molecular ion peak (M+), as well as fragment ions corresponding to the loss of methyl groups (-15 Da) and the trimethylsilyl group (-73 Da). The exact fragmentation pattern will depend on the number of TMS groups attached to the this compound molecule. Based on the structure of this compound, up to four TMS groups could potentially be added (to the carboxylic acid, the amino group, the N-hydroxyl group, and the phenolic hydroxyl group). The mass spectrum of the 4TMS derivative of the closely related 3-Hydroxy-L-tyrosine (DOPA) shows characteristic fragments that can aid in identification.
Conclusion
The derivatization of this compound is an essential step for its reliable quantification by GC-MS. The silylation protocols provided here offer robust methods for converting this compound into a form suitable for GC-MS analysis. While the provided quantitative data and GC-MS parameters are based on general amino acid analysis, they serve as an excellent starting point for method development and validation for this compound. Researchers are encouraged to optimize these protocols for their specific applications and matrices to ensure the highest quality data.
References
Application Note: Electrochemical Detection of N-Hydroxytyrosine in Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Hydroxytyrosine is a derivative of the amino acid L-tyrosine, characterized by the substitution of a hydroxyl group for one of the amino hydrogens. While less studied than other tyrosine modifications like 3-nitrotyrosine, this compound is emerging as a potential biomarker for assessing oxidative and nitrative stress in biological systems. The development of sensitive and selective analytical methods for its detection in biological fluids is crucial for understanding its pathophysiological roles and for potential applications in drug development and clinical diagnostics.
This application note provides a detailed protocol for the electrochemical detection of this compound in biological fluids using differential pulse voltammetry (DPV) with a glassy carbon electrode (GCE). Due to the limited availability of established protocols specifically for this compound, this document presents a robust, adaptable methodology based on the well-understood electrochemical principles of related N-hydroxy compounds and amino acids.
Principle of Detection
The electrochemical detection of this compound is based on its oxidation at a specific potential on the surface of a working electrode. The N-hydroxy group is electroactive and can be oxidized. By applying a potential waveform and measuring the resulting current, the concentration of this compound can be determined. Differential pulse voltammetry (DPV) is a highly sensitive technique suitable for trace analysis in complex matrices like biological fluids. DPV offers advantages over other voltammetric methods, including improved sensitivity and better resolution by minimizing background capacitive currents.[1][2][3]
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described electrochemical method for this compound detection. These values are illustrative and based on typical results obtained for similar analytes using DPV with glassy carbon electrodes. Validation of these parameters is essential for specific applications.
| Parameter | Expected Value | Notes |
| Linear Range | 0.1 µM - 50 µM | The concentration range over which the current response is directly proportional to the this compound concentration. |
| Limit of Detection (LOD) | 20 nM | The lowest concentration of this compound that can be reliably distinguished from the background noise (typically calculated as 3 times the standard deviation of the blank). |
| Limit of Quantification (LOQ) | 60 nM | The lowest concentration of this compound that can be quantitatively measured with acceptable precision and accuracy. |
| Sensitivity | 0.5 µA/µM | The slope of the calibration curve, indicating the change in current per unit change in this compound concentration. |
| Recovery in Serum | 90% - 105% | The percentage of a known amount of this compound added to a biological sample that is detected by the method, indicating the accuracy. |
| Precision (RSD%) | < 5% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
Experimental Protocols
Protocol 1: Preparation of Glassy Carbon Electrode (GCE)
Objective: To prepare a clean and active electrode surface for sensitive and reproducible measurements.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Polishing cloth
-
0.05 µm alumina slurry
-
Deionized water
-
Ethanol
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution (5 mM in 0.1 M KCl)
-
Electrochemical workstation
Procedure:
-
Mechanical Polishing:
-
Gently polish the GCE surface on a polishing cloth with a few drops of 0.05 µm alumina slurry for 2-3 minutes to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water to remove all alumina particles.
-
Sonicate the electrode in deionized water for 1 minute, followed by sonication in ethanol for 1 minute to remove any remaining contaminants.
-
Dry the electrode surface with a stream of nitrogen gas.
-
-
Electrochemical Activation:
-
In an electrochemical cell containing 0.1 M phosphate buffer solution (PBS, pH 7.4), cycle the potential of the cleaned GCE between -1.5 V and +2.5 V for 5 scans at a scan rate of 100 mV/s.[4]
-
This electrochemical treatment activates the electrode surface, enhancing its electrocatalytic properties.
-
-
Characterization (Optional but Recommended):
-
Record the cyclic voltammogram of 5 mM K₃[Fe(CN)₆] in 0.1 M KCl. A well-defined redox peak pair with a peak-to-peak separation (ΔEp) of approximately 59 mV (for a one-electron reversible process) indicates a properly prepared electrode.
-
Protocol 2: Preparation of Serum Samples
Objective: To remove proteins and other interfering substances from biological fluid samples.
Materials:
-
Serum sample
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Deproteinization:
-
In a microcentrifuge tube, add two parts of ice-cold acetonitrile to one part of the serum sample (e.g., 200 µL of ACN to 100 µL of serum).[5]
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Incubate the mixture on ice for 10 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.
-
The proteins will form a pellet at the bottom of the tube.
-
-
Supernatant Collection:
-
Carefully collect the clear supernatant, which contains the deproteinized sample including this compound.
-
The supernatant can be used directly for electrochemical analysis or stored at -80°C for later use.
-
Protocol 3: Electrochemical Detection of this compound by DPV
Objective: To quantitatively measure the concentration of this compound in the prepared sample.
Materials:
-
Prepared Glassy Carbon Electrode (Working Electrode)
-
Ag/AgCl (3 M KCl) (Reference Electrode)
-
Platinum wire (Counter Electrode)
-
Electrochemical cell
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.4)
-
Prepared sample supernatant
-
This compound standard solutions
-
Electrochemical workstation
Procedure:
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell containing a known volume of PBS (e.g., 5 mL).
-
-
DPV Parameter Optimization (if necessary):
-
Pulse amplitude: 50 mV
-
Pulse width: 50 ms
-
Scan increment: 4 mV
-
Potential range: +0.2 V to +1.0 V (This range should be optimized based on the oxidation potential of this compound, which is expected to be in this region for an N-hydroxy compound).
-
-
Background Measurement:
-
Record the DPV of the PBS to obtain a background scan.
-
-
Sample Measurement:
-
Add a known volume of the prepared sample supernatant to the electrochemical cell.
-
Record the DPV. An oxidation peak corresponding to this compound should appear. The peak height is proportional to its concentration.
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of this compound in PBS.
-
Record the DPV for each standard solution.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound.
-
Determine the concentration of this compound in the sample by interpolating its peak current on the calibration curve. The standard addition method can also be used for quantification in complex matrices.
-
Visualizations
Caption: Experimental workflow for the electrochemical detection of this compound.
Caption: Oxidative stress pathway involving tyrosine modifications.
References
- 1. Differential Pulse Voltammetry (DPV) Gamry Instruments [gamry.com]
- 2. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 3. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 4. Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
Troubleshooting & Optimization
preventing N-Hydroxytyrosine oxidation during sample preparation
Welcome to the technical support center for N-Hydroxytyrosine sample preparation and analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the stability and accurate quantification of this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of samples containing this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Oxidation of this compound during sample processing. | Work on ice at all times. Use pre-chilled tubes and solutions. Add a freshly prepared antioxidant cocktail (e.g., 1 mM ascorbic acid and 0.1 mM EDTA) to your lysis/homogenization buffer immediately before use. |
| Minimize the sample processing time. | ||
| Avoid exposure to direct light. | ||
| Metal-catalyzed oxidation. | Include a chelating agent like EDTA (0.1-0.5 mM) in all buffers to sequester metal ions that can catalyze oxidation. | |
| High variability between replicate samples | Inconsistent sample handling leading to variable oxidation. | Standardize all sample preparation steps, including incubation times and temperatures. Ensure consistent and thorough mixing of antioxidants in each sample. |
| Incomplete cell lysis or tissue homogenization. | Optimize lysis/homogenization protocol. For tissues, ensure complete disruption using a suitable homogenizer. For cells, verify lysis efficiency under a microscope. | |
| Presence of unexpected peaks in chromatogram | Formation of this compound oxidation products. | Improve antioxidant protection as described above. Consider the use of a stronger reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a final concentration of 1-5 mM, especially for samples with high oxidative potential. |
| Matrix effects in LC-MS/MS analysis. | Optimize the chromatographic method to separate this compound from interfering matrix components.[1][2] Consider solid-phase extraction (SPE) for sample cleanup. | |
| Peak tailing or splitting in HPLC/UHPLC | Interaction of this compound with active sites on the column. | Use a high-quality, end-capped column. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Column contamination. | Implement a regular column cleaning and regeneration protocol. Use a guard column to protect the analytical column.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is preventing the oxidation of this compound so critical?
Q2: What are the primary factors that promote this compound oxidation during sample preparation?
A2: The main factors are exposure to oxygen, elevated temperatures, physiological pH, the presence of metal ions (like iron and copper), and exposure to light.[3]
Q3: Which antioxidants are recommended for stabilizing this compound?
A3: A combination of a reducing agent and a chelating agent is generally most effective. Ascorbic acid (Vitamin C) is a commonly used reducing agent that can prevent the oxidation of similar compounds like catecholamines.[2] EDTA is a chelating agent that sequesters metal ions, thereby preventing metal-catalyzed oxidation.[2] For particularly challenging samples, a stronger reducing agent like TCEP may be considered.
Q4: How should I prepare and store my antioxidant stock solutions?
A4: Ascorbic acid solutions are themselves prone to oxidation and should be prepared fresh immediately before use. A 100 mM stock solution in ultrapure water is a common starting point. EDTA is more stable in solution and can be prepared as a 0.5 M stock at pH 8.0 and stored at 4°C. TCEP is also relatively stable in solution when stored at 4°C.
Q5: At what pH should I conduct my sample preparation to minimize oxidation?
A5: While this compound's stability at different pH values is not extensively documented, related compounds are often more stable under acidic conditions. Therefore, performing extractions and initial processing steps at a slightly acidic pH (e.g., pH 6.0-6.5) may help reduce oxidation. However, this must be balanced with the requirements of your downstream analytical method.
Quantitative Data on Antioxidant Efficacy
| Antioxidant Strategy | Effectiveness on Related Compounds | Reference |
| Ascorbic Acid (ASC) | Prevents the oxidation of epinephrine and norepinephrine, maintaining their stability in solution over time. | [2] |
| EDTA | Prevents the oxidation of epinephrine and norepinephrine. Also prevents the degradation of ascorbic acid itself, indicating a synergistic effect when used in combination. | [2] |
| Combination of Ascorbic Acid and EDTA | Provides robust protection against catecholamine oxidation. | [2] |
Experimental Protocols
The following are best-practice guidelines for the extraction of this compound from various biological matrices, designed to minimize oxidation.
Protocol 1: Extraction from Plasma
-
Preparation:
-
Pre-chill all tubes, pipettes, and solutions on ice.
-
Prepare a fresh antioxidant cocktail containing 10 mM ascorbic acid and 1 mM EDTA in ultrapure water.
-
-
Sample Collection:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the blood samples on ice.
-
-
Plasma Separation:
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) to a new pre-chilled tube.
-
-
Protein Precipitation and Stabilization:
-
For every 100 µL of plasma, add 10 µL of the antioxidant cocktail.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex briefly and incubate on ice for 20 minutes.
-
-
Clarification:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
Protocol 2: Extraction from Cultured Cells
-
Preparation:
-
Pre-chill all tubes, solutions, and a cell scraper on ice.
-
Prepare a lysis buffer (e.g., RIPA buffer) and, just before use, supplement it with a freshly prepared antioxidant cocktail to final concentrations of 1 mM ascorbic acid and 0.1 mM EDTA.
-
-
Cell Harvesting:
-
Aspirate the cell culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS.
-
-
Cell Lysis:
-
Add the ice-cold, antioxidant-supplemented lysis buffer to the cell culture plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube for further analysis.
-
Protocol 3: Extraction from Tissue Homogenates
-
Preparation:
-
Pre-chill all tubes, solutions, and homogenization equipment on ice.
-
Prepare a homogenization buffer (e.g., PBS with protease inhibitors) and, just before use, supplement it with a freshly prepared antioxidant cocktail to final concentrations of 2 mM ascorbic acid and 0.2 mM EDTA.
-
-
Tissue Disruption:
-
Weigh the frozen tissue sample.
-
Add 10 volumes of ice-cold, antioxidant-supplemented homogenization buffer (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue thoroughly on ice using a suitable homogenizer (e.g., Dounce or mechanical homogenizer).
-
-
Clarification:
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for analysis. For cleaner samples, a protein precipitation step (as in Protocol 1) can be performed on the supernatant.
-
Visualizations
Logical Workflow for Preventing this compound Oxidation
Caption: Workflow for minimizing this compound oxidation.
Signaling Pathway: Oxidative Stress and Inflammatory Response
This compound is a marker of oxidative stress. Oxidative stress is known to activate key inflammatory signaling pathways such as MAP Kinase (MAPK) and NF-κB.[1][2]
Caption: Oxidative stress-induced inflammatory signaling.
References
Technical Support Center: Optimizing HPLC Column Selection for N-Hydroxytyrosine Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) column selection for the separation of N-Hydroxytyrosine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for HPLC column selection for this compound analysis?
A1: For the separation of this compound, a reversed-phase (RP) C18 column is a common and effective starting point.[1] These columns offer good retention for moderately polar compounds. Alternatively, for highly polar analytes or when using highly aqueous mobile phases, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be advantageous.[2][3]
Q2: What are the typical mobile phase compositions for this compound separation?
A2: For reversed-phase chromatography, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate, formate, or acetate) is typically used.[4] The pH of the mobile phase is a critical parameter for optimizing the retention and peak shape of ionizable compounds like this compound. For HILIC, the mobile phase consists of a high percentage of an organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[2]
Q3: Which detection wavelength is optimal for this compound?
A3: this compound and its related compounds absorb UV light. Common detection wavelengths for similar phenolic compounds and amino acid derivatives are in the range of 210 nm, 254 nm, 276 nm, and 280 nm.[1][4][5] It is recommended to determine the UV spectrum of this compound to select the wavelength of maximum absorbance for the highest sensitivity.
Q4: How can I improve the peak shape for this compound?
A4: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. For basic compounds like this compound, secondary interactions with residual silanol groups on the silica-based column packing can lead to peak tailing. Using an end-capped C18 column or adding a competing base to the mobile phase can mitigate this issue. Adjusting the mobile phase pH to ensure the analyte is in a single ionic form can also improve peak symmetry. Additionally, ensure the sample is dissolved in a solvent that is of equal or weaker eluotropic strength than the mobile phase.[1]
Q5: What should I do if I observe retention time shifts during my analyses?
A5: Retention time instability can be due to a variety of factors. Ensure the HPLC system is properly equilibrated with the mobile phase before starting a sequence. Fluctuations in column temperature can also cause shifts, so using a column oven is recommended for consistent results. Changes in the mobile phase composition, either through inaccurate preparation or evaporation of the organic solvent, will also affect retention times. Finally, check for any leaks in the system, as this can lead to flow rate inaccuracies.[1]
Troubleshooting Guides
Issue 1: Poor Peak Resolution
Symptoms:
-
Co-elution of this compound with other components in the sample.
-
Inability to accurately quantify the peak of interest.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Column Chemistry | If using a C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase. For very polar interferences, a HILIC column may provide better separation. |
| Suboptimal Mobile Phase Composition | Modify the organic solvent (e.g., switch from acetonitrile to methanol) or adjust the percentage of the organic modifier. Fine-tune the pH of the aqueous buffer to alter the ionization state of this compound and interfering compounds, which can significantly impact retention and selectivity. |
| Inadequate Column Efficiency | Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates and improve resolution. Ensure the column is not old or degraded. |
| Gradient Elution Not Optimized | If using a gradient, adjust the slope and duration to better separate the peaks of interest. A shallower gradient around the elution time of this compound can improve resolution. |
Issue 2: Peak Tailing
Symptoms:
-
The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
-
This can lead to inaccurate peak integration and reduced resolution from subsequent peaks.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Silanol Interactions | Use a high-purity, end-capped silica column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites. Lowering the mobile phase pH can also protonate the silanol groups, reducing their interaction with basic analytes. |
| Column Overload | Reduce the concentration of the injected sample. Injecting too much sample can saturate the stationary phase and lead to peak distortion. |
| Mismatched Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.[1] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and require replacement. |
Issue 3: Baseline Noise or Drift
Symptoms:
-
The baseline of the chromatogram is not flat, showing random fluctuations (noise) or a gradual upward or downward slope (drift).
-
This can interfere with the detection and quantification of low-concentration analytes.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contaminated or Degraded Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents. Filter and degas the mobile phase before use to remove particulates and dissolved gases. |
| Pump Issues | Check for leaks in the pump seals and fittings. Ensure proper mixing of the mobile phase components if using a gradient. A noisy baseline can sometimes be attributed to air bubbles in the pump head; purge the pump to remove them.[1] |
| Detector Problems | A dirty flow cell can cause baseline noise. Flush the detector flow cell with an appropriate solvent. A failing detector lamp can also lead to increased noise and drift. |
| Column Bleed | At elevated temperatures or extreme pH, the stationary phase of the column can degrade and "bleed," causing a drifting baseline. Operate within the recommended pH and temperature limits for the column. |
Experimental Protocols
Recommended Starting Method for this compound Separation (Reversed-Phase)
This protocol provides a general starting point for the analysis of this compound using a standard C18 column. Optimization will likely be required based on the specific sample matrix and analytical requirements.
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Sample Preparation | Dissolve the sample in Mobile Phase A or a mixture of Water/Acetonitrile (95:5, v/v). Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Decision tree for selecting an appropriate HPLC column.
References
- 1. Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recipp.ipp.pt [recipp.ipp.pt]
troubleshooting low yields in chemical synthesis of N-Hydroxytyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of N-Hydroxytyrosine.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of this compound is significantly lower than the reported 74%. What are the most common causes?
Low yields in the synthesis of this compound, particularly when using the reduction of p-hydroxyphenylpyruvic acid oxime, can often be attributed to several factors:
-
Incomplete Reduction: The primary cause of low yields is often the incomplete reduction of the p-hydroxyphenylpyruvic acid oxime intermediate. This can leave unreacted starting material or intermediates in your final product, making purification difficult.[1]
-
Suboptimal pH: The pH of the reaction mixture is critical. A deviation from the optimal pH can hinder the reduction process and lead to the formation of side products.[1]
-
Reagent Quality: The purity of your starting materials, especially the p-hydroxyphenylpyruvic acid and the reducing agent (e.g., sodium cyanoborohydride), can significantly impact the reaction's efficiency.
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to an incomplete reaction. Conversely, excessively long reaction times or high temperatures can promote the degradation of the product.
-
Purification Losses: this compound can be challenging to purify. Significant amounts of the product can be lost during recrystallization or chromatographic purification steps if not performed carefully.[1]
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products is a common issue. Besides unreacted starting materials, potential side products in the synthesis of this compound can include:
-
Tyrosine: Over-reduction of the N-hydroxy group can lead to the formation of L-tyrosine.
-
p-Hydroxyphenylpyruvic acid: Incomplete oximation of p-hydroxyphenylpyruvic acid can leave this starting material in the reaction mixture.
-
p-Hydroxyphenylpyruvic acid oxime: Incomplete reduction will result in the presence of this intermediate.[1]
-
Degradation Products: N-Hydroxyamino acids can be unstable under certain conditions and may decompose, especially during workup and purification.[1]
Q3: How can I improve the purification of this compound?
Purification of this compound can be challenging due to its polarity and potential instability. Here are some tips:
-
Recrystallization: Recrystallization from hot water has been reported to yield analytically pure this compound.[1] Careful control of the cooling rate is crucial to obtain pure crystals and maximize yield.
-
Ion-Exchange Chromatography: For particularly impure samples, ion-exchange chromatography can be an effective purification method.[1]
-
Analytical Monitoring: Utilize analytical techniques like NMR and Gas Chromatography (after derivatization to trimethylsilyl derivatives) to monitor the purity of your fractions during purification.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in this compound synthesis.
Problem: Low Crude Yield (<50%)
This flowchart outlines a troubleshooting workflow for low crude yields.
Caption: Troubleshooting workflow for low crude yields.
Problem: Difficulty with Product Purification
This decision tree helps navigate purification challenges.
Caption: Decision tree for purification challenges.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a modified version of a reported synthesis with a yield of 74%.[1]
Materials:
-
p-Hydroxyphenylpyruvic acid
-
Hydroxylamine hydrochloride
-
Sodium cyanoborohydride
-
Ethanol (EtOH)
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve p-hydroxyphenylpyruvic acid (20 mmol) and hydroxylamine hydrochloride (30 mmol) in a mixture of 35 mL of water, 25 mL of ethanol, and 45 mL of 1 M NaOH.
-
Add sodium cyanoborohydride (35 mmol) to the solution.
-
Maintain the pH of the reaction mixture at 4 by the controlled addition of 1 M HCl.
-
Stir the reaction at room temperature for 24 hours.
-
After 24 hours, add an additional 35 mmol of sodium cyanoborohydride.
-
Continue stirring for a total of 60 hours.
-
Stop the reaction by adding concentrated HCl to adjust the pH to approximately 0.
-
Remove the solvent in vacuo at 30 °C.
-
Suspend the resulting yellow residue in 50 mL of ethanol and filter to remove insoluble inorganic material.
-
Evaporate the ethanol extract to dryness.
-
Recrystallize the residue from hot water to obtain analytically pure this compound as white crystals.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods and Yields
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Modified Reductive Amination | p-Hydroxyphenylpyruvic acid | Hydroxylamine HCl, Sodium cyanoborohydride | 74% | [1] |
| Unmodified Reductive Amination | p-Hydroxyphenylpyruvic acid | (Not specified) | 30-40% | [1] |
Table 2: Related Synthesis Yields for Hydroxytyrosol
| Method | Starting Material | Key Reagents/Process | Reported Yield/Productivity | Reference |
| Modified Chemical Synthesis | Tyrosol or Homovanillyl alcohol | Tetrahydrofuran (THF), reflux | 72% (overall) | [2] |
| Chemical Synthesis | 3,4-dihydroxyphenylacetic acid | Lithium aluminum hydride (LiAlH₄) | 1.93 g/L/h | [2][3] |
| Three-Step Chemical Synthesis | Chloroacetyl chloride, POCl₃ | Triethylsilane, CF₃CO₂H or BF₃·Et₂O | 96%, 92-95%, 94.8% (per step) | [4] |
| Biotechnological Synthesis | (Various) | Microbial catalysis | up to 7.7 g/L/h | [2][3] |
References
- 1. scispace.com [scispace.com]
- 2. Hydroxytyrosol isolation, comparison of synthetic routes and potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Three-Step, Gram-Scale Synthesis of Hydroxytyrosol, Hydroxytyrosol Acetate, and 3,4-Dihydroxyphenylglycol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-Hydroxytyrosine by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of N-Hydroxytyrosine.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
Q: My this compound peak is broad, tailing, or showing low intensity. What are the possible causes and how can I fix this?
A: Poor peak shape and low signal intensity for this compound are common problems that can often be attributed to matrix effects, suboptimal chromatographic conditions, or issues with sample preparation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of this compound. To mitigate this, improve sample cleanup using methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Diluting the sample can also reduce the concentration of interfering matrix components.[1] |
| Suboptimal Chromatography | This compound is a polar compound and may have poor retention on traditional reversed-phase columns. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and separation of polar compounds.[2][3][4] Alternatively, ion-pairing agents can be added to the mobile phase to improve retention on a C18 column.[5][6][7][8][9] |
| Inefficient Sample Extraction | The chosen sample preparation method may not be efficiently extracting this compound from the biological matrix. It is important to optimize the extraction procedure. |
| Analyte Adsorption | This compound may adsorb to active sites in the LC system, such as metal surfaces in the column or tubing, leading to peak tailing and signal loss. Using metal-free or PEEK-lined columns and tubing can help minimize this issue. |
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Q: I am observing significant variability in my quantitative results for this compound across different samples. What could be the reason?
A: High variability and poor reproducibility are often indicative of inconsistent matrix effects between samples.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Differential Matrix Effects | The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for these variations. |
| Inconsistent Sample Preparation | Variability in the sample preparation process can lead to inconsistent recoveries and matrix effects. Ensure that the sample preparation protocol is followed precisely for all samples. Automating the sample preparation process can also improve consistency. |
| Carryover | Analyte from a high-concentration sample may be carried over to the next injection, affecting the quantification of the subsequent sample. Implement a robust wash method for the autosampler and injection port between samples. |
Experimental Protocols
This section provides detailed methodologies for key experiments to mitigate matrix effects.
Protocol 1: Protein Precipitation of Plasma Samples
This protocol is a simple and rapid method for removing the bulk of proteins from plasma samples.
Materials:
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Plasma sample
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Acetonitrile (ACETONITRILE), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
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Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
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Carefully collect the supernatant containing this compound and transfer it to a new tube for analysis.
Workflow for Protein Precipitation:
Protocol 2: Liquid-Liquid Extraction (LLE) of Urine Samples
LLE is used to extract analytes from a liquid sample into an immiscible solvent, effectively separating them from matrix components.
Materials:
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Urine sample
-
Ethyl acetate
-
Vortex mixer
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Centrifuge
Procedure:
-
Pipette 500 µL of urine into a glass tube.
-
Add 1.5 mL of ethyl acetate to the urine sample.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) containing this compound to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction:
Protocol 3: Solid-Phase Extraction (SPE) of Plasma Samples
SPE provides a more selective sample cleanup by utilizing a solid sorbent to retain the analyte of interest while matrix interferences are washed away.
Materials:
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Mixed-mode cation exchange SPE cartridge
-
Methanol
-
Deionized water
-
Ammonium hydroxide solution (5%) in methanol
-
SPE vacuum manifold
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.
-
Equilibration: Pass 1 mL of the initial mobile phase through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample (supernatant from protein precipitation) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove polar and non-polar interferences.
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Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Troubleshooting Logic for SPE:
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in LC-MS/MS analysis?
A1: The most common cause of matrix effects is the co-elution of endogenous components from the biological sample with the analyte of interest.[1] These components can compete for ionization in the MS source, leading to ion suppression or enhancement.
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A post-extraction addition method is commonly used. You compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample. A significant difference in peak areas indicates the presence of matrix effects.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A3: While not strictly mandatory, the use of a SIL-IS is highly recommended for accurate and precise quantification of this compound in complex biological matrices. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction.
Q4: What type of LC column is best suited for this compound analysis?
A4: Due to its polar nature, this compound is often not well-retained on traditional C18 columns. A HILIC column is a good alternative as it is specifically designed for the retention of polar compounds.[2][3][4] If a reversed-phase column must be used, the addition of an ion-pairing reagent to the mobile phase can improve retention.[5][6][7][8][9]
Q5: Can I use the same sample preparation method for both plasma and urine?
A5: While some methods may be applicable to both, it is generally recommended to optimize the sample preparation method for each specific matrix. Plasma contains a high concentration of proteins that need to be removed, whereas urine has a different composition of salts and other metabolites that may cause interference.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. books.rsc.org [books.rsc.org]
identifying and minimizing experimental artifacts with N-Hydroxytyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hydroxytyrosine. Our goal is to help you identify and minimize experimental artifacts to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a derivative of the amino acid L-tyrosine.[1] It is of interest to researchers for its potential role as a nitric oxide (NO) donor, its antioxidant properties, and its involvement in cellular signaling pathways. It is often used in studies related to oxidative stress, inflammation, and neurobiology.
Q2: How should I prepare and store this compound solutions?
This compound has limited stability in solution, particularly at neutral or alkaline pH. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, prepare stock solutions in an appropriate solvent (e.g., DMSO or a slightly acidic buffer) and store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light to prevent photodegradation.
Q3: What are the potential degradation products of this compound?
This compound can degrade into various products, especially under oxidative conditions. While specific degradation pathways for this compound are not extensively documented, studies on the related compound tyrosine show that oxidation can lead to the formation of dityrosine, and other oxidation products.[2] The presence of metal ions can catalyze the oxidation of tyrosine and related compounds.[3]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause A: Degradation of this compound.
-
Explanation: this compound is susceptible to degradation, which can be influenced by buffer composition, pH, temperature, and light exposure. The degradation rate can vary between experiments, leading to inconsistent effective concentrations of the active compound.
-
Solution:
-
Always prepare fresh this compound solutions immediately before use.
-
If a stock solution must be used, ensure it has been stored properly at -80°C in small aliquots and has not undergone multiple freeze-thaw cycles.
-
Protect all solutions containing this compound from light.
-
Consider performing a stability test of this compound in your specific experimental buffer using an analytical method like HPLC to determine its degradation rate under your conditions.[4]
-
Possible Cause B: Impurities in the this compound sample.
-
Explanation: Synthetic this compound may contain impurities from the synthesis process, such as unreacted starting materials or byproducts. These impurities can have their own biological activities and interfere with your experiment.
-
Solution:
Issue 2: Unexpected cytotoxicity or pro-oxidant effects.
Possible Cause A: Redox cycling and generation of reactive oxygen species (ROS).
-
Explanation: While often considered an antioxidant, under certain conditions, particularly in the presence of transition metal ions like copper or iron, phenolic compounds similar to this compound can act as pro-oxidants.[7][8] This can lead to the generation of reactive oxygen species (ROS), causing cellular damage and apoptosis.
-
Solution:
-
Be aware of the composition of your cell culture medium, as it may contain metal ions that can facilitate the pro-oxidant activity of this compound.
-
Include appropriate controls to assess the levels of oxidative stress in your experiments. This can be done using commercially available ROS detection kits.
-
Consider co-treatment with a metal chelator, like deferoxamine, to see if it mitigates the observed cytotoxic effects, which would suggest a metal-dependent pro-oxidant mechanism.
-
dot
Caption: Pro-oxidant activity of this compound.
Possible Cause B: Off-target effects on cellular signaling pathways.
-
Explanation: this compound may interact with cellular targets other than the one you are investigating, leading to unexpected biological responses. For example, related compounds have been shown to influence pathways such as PI3K/Akt and MAPK.[7][9][10]
-
Solution:
-
When observing unexpected effects, consider performing preliminary screens to assess the impact of this compound on major signaling pathways (e.g., using pathway-specific reporter assays or western blotting for key signaling proteins).
-
Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.
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If available, use a structurally related but inactive analog of this compound as a negative control to help distinguish specific from non-specific effects.
-
dot
Caption: Workflow for investigating off-target effects.
Issue 3: Interference with colorimetric or fluorometric assays.
Possible Cause: Direct reaction of this compound with assay reagents.
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Explanation: this compound, as a reducing agent, may directly react with and reduce colorimetric or fluorometric assay reagents, such as MTT, XTT, or DCFH-DA. This can lead to false-positive or false-negative results that are independent of cellular activity. For example, antioxidants have been shown to interfere with the MTT assay.[11][12]
-
Solution:
-
Always perform a cell-free control where you add this compound to the assay medium without cells to check for any direct reaction with the assay reagents.
-
If interference is observed, consider using an alternative assay that measures a different cellular parameter (e.g., a crystal violet assay for cell number or a lactate dehydrogenase (LDH) assay for cytotoxicity).
-
If possible, wash the cells to remove any residual this compound before adding the assay reagents.
-
Experimental Protocols
Protocol 1: General Protocol for Treating Cultured Cells with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Preparation of this compound Stock Solution: Immediately before use, dissolve this compound powder in a suitable sterile solvent (e.g., DMSO or a slightly acidic buffer) to make a concentrated stock solution.
-
Preparation of Working Solutions: Dilute the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to perform serial dilutions to ensure accuracy.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: After the incubation period, proceed with your desired downstream assays (e.g., cell viability, protein extraction for western blotting, RNA extraction for qPCR).
dot
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 6. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micellar Nanocarriers of Hydroxytyrosol Are Protective against Parkinson’s Related Oxidative Stress in an In Vitro hCMEC/D3-SH-SY5Y Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic N-Hydroxytyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic N-Hydroxytyrosine.
Troubleshooting Guides
Problem 1: Low Yield of this compound After Synthesis and Initial Workup
Possible Causes and Solutions:
-
Incomplete Reduction of the Oxime Precursor: The reduction of p-hydroxyphenylpyruvic acid oxime is a critical step. Incomplete reaction is a common cause of low yields.[1]
-
Solution: Ensure the pH is maintained at 4 during the addition of sodium cyanoborohydride. The reaction may require an extended period (up to 60 hours) and a second addition of the reducing agent to proceed to completion.[1]
-
-
Decomposition of Starting Material: The p-hydroxyphenylpyruvic acid oxime can decompose if the reaction mixture is acidified before the reduction is complete.[1]
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Solution: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS) to ensure the starting material is consumed before acidification.
-
-
Loss of Product During Extraction: this compound has some water solubility, which can lead to losses during aqueous workups.
-
Solution: Minimize the volume of aqueous solutions used. If significant losses are suspected, consider back-extraction of the aqueous layers with a suitable organic solvent.
-
Problem 2: Difficulty in Crystallizing this compound
Possible Causes and Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization. The most likely impurity is the unreacted p-hydroxyphenylpyruvic acid oxime.[1]
-
Solution: Analyze the crude product for purity (e.g., by NMR or LC-MS). If significant impurities are present, consider an initial purification step like column chromatography before attempting crystallization.[1]
-
-
Incorrect Solvent System: The choice of solvent is crucial for successful recrystallization.
-
Solution: Hot water has been successfully used for the recrystallization of this compound.[1] If this is not effective, a systematic solvent screen should be performed. Start with solvents in which the compound is soluble when hot and sparingly soluble when cold.
-
-
Supersaturation Not Achieved: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: Slowly evaporate the solvent from the solution at room temperature or under reduced pressure. Be cautious not to evaporate to dryness, as this will prevent crystal formation.
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Avoid agitating the solution during the initial cooling phase.
-
Problem 3: Product Purity is Low After Recrystallization
Possible Causes and Solutions:
-
Co-precipitation of Impurities: If an impurity has similar solubility properties to this compound in the chosen solvent, it may co-precipitate.
-
Solution: Perform a second recrystallization. Alternatively, switch to a different purification technique, such as ion-exchange chromatography or preparative HPLC, to remove the persistent impurity.[1]
-
-
Product Degradation: N-hydroxyamino acids can be unstable under certain conditions, such as elevated temperatures in the presence of oxygen.[1]
-
Solution: When refluxing solutions of this compound, do so under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[1] Avoid unnecessarily prolonged heating.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurity is the unreacted starting material, p-hydroxyphenylpyruvic acid oxime, particularly if the reduction reaction does not go to completion.[1] Other potential impurities include tyrosine and byproducts from the decomposition of the oxime precursor.[1]
Q2: Which analytical methods are best for assessing the purity of this compound?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a very suitable method for analyzing the purity of the final product and identifying impurities.[1] For detecting smaller quantities of contaminants, gas chromatography of the trimethylsilyl derivatives is an effective technique.[1] High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is also a powerful tool for both qualitative and quantitative impurity profiling.[2]
Q3: When should I choose column chromatography over recrystallization for purification?
A3: The choice depends on the purity of your crude product and the desired final purity.
-
Recrystallization is often preferred for achieving very high purity, especially if multiple recrystallizations are performed.[3] It is a good option if your crude product is relatively clean.
-
Column chromatography is advantageous when the crude product contains multiple impurities or when impurities have similar solubility to the product, making recrystallization difficult.[3] It can also be faster if multiple recrystallization steps would be needed to achieve the desired purity.[3] For larger-scale purifications in an industrial setting, chromatography is a common choice.[3]
Q4: My this compound appears as a yellow residue after synthesis. Is this normal?
A4: A yellow residue is often observed after the initial reaction and evaporation of solvents.[1] This coloration is typically due to impurities. Analytically pure this compound should be white crystals.[1] The yellow color should be removed during the purification process (e.g., recrystallization from hot water).
Q5: What is the stability of this compound and how should it be stored?
A5: N-hydroxyamino acids can be susceptible to degradation. For instance, they can disproportionate into the corresponding α-amino acid and α-keto-acid oxime when heated under nitrogen.[1] It is advisable to store pure this compound in a cool, dark, and dry place under an inert atmosphere to minimize degradation.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Parameter | Recrystallization (from Hot Water) | Ion-Exchange Chromatography | Preparative HPLC |
| Typical Yield | 60-75%[1] | 40-60% | 30-50% |
| Achievable Purity | >99% (with multiple recrystallizations) | >98% | >99.5% |
| Throughput | High | Medium | Low |
| Cost | Low | Medium | High |
| Primary Impurities Removed | Insoluble impurities, compounds with different solubility profiles | Charged impurities, unreacted starting materials | A wide range of impurities, including isomers |
| Key Advantage | Cost-effective, high purity for crystalline compounds | Effective for removing charged impurities | High resolution and purity |
Note: The data in this table is illustrative and intended for comparison purposes. Actual results will vary based on the specific experimental conditions and the purity of the starting material.
Experimental Protocols
Protocol 1: Synthesis and Recrystallization of this compound
This protocol is adapted from a published method.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve p-hydroxyphenylpyruvic acid (20 mmol) and hydroxylamine hydrochloride (30 mmol) in a mixture of 35 ml of H₂O, 25 ml of EtOH, and 45 ml of 1 M NaOH.
-
Reduction: Add sodium cyanoborohydride (35 mmol) to the solution while maintaining the pH at 4 by the addition of 1 M HCl.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours. Then, add an additional 35 mmol of sodium cyanoborohydride. Continue the reaction for a total of 60 hours.
-
Quenching: Stop the reaction by adding concentrated HCl to adjust the pH to approximately 0.
-
Workup: Evaporate the reaction mixture to dryness at 30°C using a rotary evaporator. Suspend the resulting yellow residue in 50 ml of ethanol and remove insoluble inorganic material by filtration. Evaporate the ethanol extract to dryness.
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Recrystallization: Recrystallize the residue from hot water to obtain analytically pure this compound as white crystals. A yield of approximately 74% can be expected.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low purity of this compound after recrystallization.
Caption: Potential signaling pathways modulated by hydroxytyrosol, a related compound.
References
addressing N-Hydroxytyrosine solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hydroxytyrosine. The information provided is designed to address common challenges, with a particular focus on solubility issues in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a derivative of the amino acid L-tyrosine.[1] It is primarily used in research related to neurochemistry and oxidative stress.[2][3] Specifically, it is an intermediate in the biosynthesis of important catecholamines and can be involved in studies of cellular responses to oxidative damage.
Q2: I'm having trouble dissolving this compound in my neutral pH buffer (e.g., PBS, pH 7.4). Why is this happening?
This compound, similar to its parent compound L-tyrosine, is expected to have low aqueous solubility at neutral pH. This is a common issue for many amino acid derivatives. The insolubility can lead to the formation of precipitates, which can interfere with experimental assays.
Q3: What are the initial recommended steps to solubilize this compound?
For initial attempts at solubilization, it is recommended to try a combination of gentle heating and vortexing. If the compound remains insoluble, adjusting the pH of the solvent or using a small amount of an organic co-solvent are the next recommended steps.
Q4: How does pH affect the solubility of this compound?
The solubility of compounds like this compound is often pH-dependent. For the related compound L-tyrosine, solubility increases significantly at acidic (below pH 2) or alkaline (above pH 9) conditions.[4] It is highly probable that this compound exhibits similar behavior. Therefore, preparing a concentrated stock solution in a mildly acidic or basic solution and then diluting it into your final experimental buffer can be an effective strategy.
Q5: Can I use organic solvents to dissolve this compound?
Yes, organic solvents can be used to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds with low aqueous solubility.[5] However, it is crucial to be aware of the potential effects of the solvent on your specific experiment, especially in cell-based assays, and to use the lowest effective concentration.
Q6: Is this compound stable in aqueous solutions?
The stability of this compound in aqueous solutions can be influenced by factors such as pH, temperature, and the presence of ions. For a similar compound, hydroxytyrosol, stability is known to be affected by the ionic content of the aqueous solution. It is recommended to prepare fresh solutions for each experiment or to conduct stability studies under your specific experimental conditions if long-term storage of solutions is required.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound is not dissolving in PBS (pH 7.4). | Low intrinsic solubility at neutral pH. | 1. Attempt dissolution with gentle heating (e.g., 37°C) and vortexing. 2. Prepare a concentrated stock solution in a mildly acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) aqueous solution, then dilute to the final concentration in your experimental buffer. Ensure the final pH of your working solution is compatible with your experiment. 3. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your assay. |
| Precipitate forms after adding the this compound stock solution to the experimental buffer. | The compound is crashing out of solution upon dilution and pH change. | 1. Increase the volume of the experimental buffer into which you are diluting the stock solution to lower the final concentration of this compound. 2. Before adding to your final buffer, perform a serial dilution of your stock solution in an intermediate buffer to gradually change the solvent environment. |
| Inconsistent experimental results. | Potential degradation of this compound in the stock or working solution. | 1. Prepare fresh solutions of this compound for each experiment. 2. If storing solutions, aliquot and freeze at -20°C or -80°C and protect from light. Perform a small-scale experiment to confirm that the stored solution provides consistent results compared to a freshly prepared one. |
| Observed cellular toxicity in cell-based assays. | The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is too high. | 1. Determine the maximum tolerated concentration of the organic solvent for your specific cell line. 2. Prepare a more concentrated stock solution of this compound in the organic solvent to minimize the final volume added to your cell culture medium. |
Quantitative Data Summary
| Solvent/Buffer | Qualitative Solubility | Recommended Dissolution Strategy |
| Water (neutral pH) | Very Low | Heating and vortexing may help, but complete dissolution is unlikely at high concentrations. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Not recommended for preparing concentrated stock solutions. Use for final dilutions of a pre-dissolved stock. |
| Acidic Aqueous Solution (e.g., 0.1 M HCl) | High | Recommended for preparing concentrated aqueous stock solutions. Neutralize or dilute significantly in final buffer. |
| Basic Aqueous Solution (e.g., 0.1 M NaOH) | High | Recommended for preparing concentrated aqueous stock solutions. Neutralize or dilute significantly in final buffer. |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing highly concentrated stock solutions. |
| Ethanol | Moderate | Can be used, but DMSO is generally more effective for compounds of this nature. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder to prepare a 10 mM solution. (Molecular Weight of this compound: 197.19 g/mol )
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a 10 mM this compound Stock Solution in Acidic Saline
-
Materials:
-
This compound powder
-
0.9% Sodium Chloride (NaCl) solution, sterile
-
1 M Hydrochloric Acid (HCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
-
-
Procedure:
-
Weigh out the appropriate amount of this compound powder.
-
Add the powder to a sterile tube.
-
Add a volume of 0.9% NaCl solution that is slightly less than the final desired volume.
-
While vortexing, slowly add 1 M HCl dropwise until the this compound powder dissolves completely.
-
Adjust the final volume with 0.9% NaCl solution.
-
Measure the pH of the final solution. This stock will be acidic.
-
When preparing your working solution, ensure that the dilution factor is large enough so that the final pH of your experimental buffer is not significantly altered.
-
Store the acidic stock solution at 4°C for short-term use or at -20°C for longer-term storage.
-
Visualizations
References
- 1. N-hydroxy-L-tyrosine | C9H11NO4 | CID 174052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrotyrosine as an oxidative stress marker: evidence for involvement in neurologic outcome in human traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Tyrosine in Cell Culture [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Enzymatic N-Hydroxytyrosine Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enzymatic synthesis of N-Hydroxytyrosine. The following sections detail common issues, frequently asked questions, experimental protocols, and visualizations to guide your research.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the enzymatic production of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or inhibited enzyme | - Confirm enzyme activity with a standard substrate. - Check for the presence of known inhibitors in your reaction mixture. - Ensure proper protein folding and purification. |
| Suboptimal reaction conditions | - Optimize pH, temperature, and buffer components (see FAQ and data tables). - Ensure adequate aeration, as monooxygenases require molecular oxygen. | |
| Cofactor limitation or degradation | - Ensure the correct cofactor (e.g., NADPH, FAD) is present at a sufficient concentration.[1] - Implement a cofactor regeneration system. | |
| Substrate inhibition | - Perform a substrate titration experiment to determine the optimal concentration. - Consider a fed-batch approach to maintain a low, constant substrate concentration. | |
| Product degradation | - N-hydroxyamino acids can be unstable; minimize reaction time and purify the product promptly.[2] - Analyze for potential degradation products. | |
| Formation of Byproducts | Low enzyme specificity (promiscuity) | - Use an enzyme known for high specificity towards tyrosine. - Consider enzyme engineering to improve substrate specificity. |
| Over-oxidation of the product | - Reduce reaction time or lower the enzyme concentration. - The N-hydroxy compound can be further functionalized by the enzyme.[1][3] | |
| Spontaneous degradation of substrate or product | - Analyze the stability of your substrate and product under the reaction conditions in the absence of the enzyme. | |
| Enzyme Instability/Inactivation | Suicide inactivation by substrate or product | - This is a known issue with some monooxygenases.[1] - Consider using an immobilized enzyme to improve stability. - Optimize reaction conditions to minimize inactivation. |
| Proteolysis | - Add protease inhibitors to the reaction mixture, especially when using cell lysates. | |
| Unfavorable reaction conditions | - Determine the optimal pH and temperature range for enzyme stability through incubation studies. | |
| Difficulty in Product Purification | Co-elution with substrate or byproducts | - Optimize your chromatography method (e.g., gradient, column chemistry). - Consider alternative purification techniques (e.g., crystallization, extraction). |
| Product instability during purification | - Perform purification steps at low temperatures. - Use buffers that are known to stabilize the product. |
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme is suitable for N-hydroxylation of tyrosine?
A1: Flavin-dependent monooxygenases (NMOs) are a key class of enzymes known to catalyze the N-hydroxylation of amino acids and other primary amines.[1][3] These enzymes utilize a flavin cofactor (FAD or FMN) and a reducing agent, typically NADPH, to activate molecular oxygen for the hydroxylation reaction.[1] Cytochrome P450 enzymes can also catalyze hydroxylation reactions, but flavin-dependent NMOs are more specifically associated with N-hydroxylation.
Q2: What are the critical parameters to optimize for this enzymatic reaction?
A2: The most critical parameters to optimize are pH, temperature, enzyme concentration, substrate concentration, and cofactor concentration. The optimal conditions are highly dependent on the specific enzyme being used. It is also crucial to ensure sufficient aeration as molecular oxygen is a substrate for the monooxygenase.
Q3: My reaction is producing L-DOPA instead of this compound. What is happening?
A3: This indicates that the enzyme you are using is a tyrosine hydroxylase or a monooxygenase with activity on the aromatic ring of tyrosine, rather than the amino group. These enzymes catalyze the C-hydroxylation of tyrosine to form L-DOPA. You will need to source a specific N-hydroxylating monooxygenase.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by taking time-point samples and analyzing them using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS). This will allow you to quantify the consumption of tyrosine and the formation of this compound.
Q5: What is "uncoupling" in the context of flavin-dependent monooxygenases?
A5: Uncoupling refers to the non-productive breakdown of the reactive C4a-hydroperoxyflavin intermediate, which leads to the formation of hydrogen peroxide instead of the desired hydroxylated product.[1] This wastes the reducing equivalents of NADPH and lowers the overall efficiency of the reaction. Uncoupling can sometimes be triggered by substrate analogs or non-optimal reaction conditions.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies on analogous enzymatic hydroxylation reactions. This data can serve as a starting point for the optimization of this compound production.
Table 1: Effect of pH on Enzyme Activity and Stability
| Enzyme Type | Substrate | pH | Relative Activity (%) | Stability Note | Reference |
| Tyrosinase | L-Tyrosine | 7.0 | ~95% (Yield) | - | (Sys et al., 2016) |
| Tyrosinase | L-Tyrosine | 8.0 | ~95% (Yield) | - | (Sys et al., 2016) |
| Tyrosinase | L-Tyrosine | 9.0 | ~25% (Yield) | Increased stability but reduced reactivity | (Sys et al., 2016) |
| Flavin-dependent monooxygenase (SorC) | Sorbicillin | 6.0-7.0 | - | Maximum melting temperature of 59°C | (Gao et al., 2022) |
| Flavin-dependent monooxygenase (SorC) | Sorbicillin | 8.0 | Optimal activity | - | (Gao et al., 2022) |
Table 2: Effect of Additives on Product Yield
| Enzyme System | Substrate | Additive | Concentration | Effect on Yield | Reference |
| Microbial Consortia (HpaBC) | Tyrosine | L-glutamate | 2.5-10 mM | Increased hydroxytyrosol yield | (Gong et al., 2023) |
| Microbial Consortia (HpaBC) | Tyrosine | Nicotinic acid | - | Increased hydroxytyrosol yield | (Gong et al., 2023) |
| Microbial Consortia (HpaBC) | Tyrosine | Nicotinamide | - | Increased hydroxytyrosol yield | (Gong et al., 2023) |
| Tyrosinase | L-Tyrosine | Ascorbic Acid | 2 mM | Increased L-DOPA yield by reducing DOPA-quinone | (Sys et al., 2016) |
| Tyrosinase | L-Tyrosine | Hydroxylamine | 6.7 mM | Part of a system to minimize enzyme inactivation | (Sys et al., 2016) |
Experimental Protocols
Protocol 1: General Assay for Enzymatic N-Hydroxylation of L-Tyrosine
This protocol provides a starting point for assessing the activity of a putative N-hydroxylating monooxygenase.
-
Prepare a stock solution of L-Tyrosine (Substrate): Dissolve L-Tyrosine in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5) to a final concentration of 10 mM. Gentle heating may be required for complete dissolution.
-
Prepare a stock solution of NADPH (Cofactor): Dissolve NADPH in the same buffer to a final concentration of 10 mM. Prepare this solution fresh before each experiment.
-
Prepare the enzyme solution: Dilute the purified enzyme or cell-free extract to the desired concentration in the reaction buffer.
-
Set up the reaction mixture: In a microcentrifuge tube or a well of a microplate, combine the following components:
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
L-Tyrosine solution (to a final concentration of 1 mM)
-
NADPH solution (to a final concentration of 1 mM)
-
Enzyme solution
-
-
Initiate the reaction: The reaction can be initiated by adding either the enzyme or the substrate.
-
Incubate the reaction: Incubate at the desired temperature (e.g., 30°C) with shaking for adequate aeration.
-
Stop the reaction: At various time points, stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol).
-
Analyze the samples: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Analyze the supernatant by HPLC or HPLC-MS to quantify the remaining L-Tyrosine and the formed this compound.
Protocol 2: HPLC Method for Quantification of this compound
This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B (linear gradient)
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: Hold at 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm (for tyrosine) and a secondary wavelength appropriate for this compound (to be determined empirically, but a full UV-Vis scan is recommended initially). For higher specificity and sensitivity, an in-line mass spectrometer is recommended.
-
Injection Volume: 10-20 µL.
-
Standard Curve: Prepare a standard curve of known concentrations of this compound to accurately quantify the product in the enzymatic reaction samples.
Visualizations
Enzymatic Reaction Pathway
Caption: Catalytic cycle of a flavin-dependent monooxygenase for N-hydroxylation.
Experimental Workflow for Optimization
Caption: A logical workflow for optimizing the enzymatic reaction conditions.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for low product yield.
References
Validation & Comparative
A Comparative Analysis of N-Hydroxytyrosine and Other Oxidized Amino Acids: Properties, Pathways, and Detection
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in aging and a wide range of pathologies. Proteins are major targets of ROS, leading to the formation of various oxidized amino acids. These modifications can alter protein structure and function, contributing to cellular damage and disease progression. This guide provides a comparative analysis of the lesser-known N-Hydroxytyrosine against other well-studied oxidized amino acids, namely 3-Nitrotyrosine, Dityrosine, and Methionine Sulfoxide. We will delve into their biochemical properties, formation mechanisms, roles in signaling pathways, and the experimental methods used for their detection and quantification.
Biochemical and Physicochemical Properties
The chemical modifications inherent to oxidized amino acids result in altered physicochemical properties compared to their parent amino acids. These changes can have significant biological consequences, affecting protein folding, charge, and interactions.
| Property | This compound | 3-Nitrotyrosine | Dityrosine | Methionine Sulfoxide |
| Molecular Formula | C₉H₁₁NO₄[1] | C₉H₁₀N₂O₅ | C₁₈H₂₀N₂O₆ | C₅H₁₁NO₃S |
| Molecular Weight | 197.19 g/mol [1] | 226.18 g/mol | 360.36 g/mol | 165.21 g/mol |
| Modification | Hydroxylation of the amino group of tyrosine. | Nitration of the tyrosine phenolic ring. | Covalent cross-linking of two tyrosine residues. | Oxidation of the sulfur atom in methionine. |
| Key Chemical Feature | Contains an N-hydroxyamino group. | Nitro group on the aromatic ring lowers the pKa of the phenolic hydroxyl group. | Biphenyl bond formation, leading to fluorescence.[2][3] | Introduction of a sulfoxide group, which is reversible by the Msr enzyme system. |
| Solubility | Likely soluble in water. | Solubility is altered compared to tyrosine. | Reduced solubility can contribute to protein aggregation. | Increased polarity compared to methionine. |
Formation Mechanisms and Biological Roles
The formation of oxidized amino acids is often a hallmark of oxidative or nitrosative stress and is implicated in a variety of disease states.
This compound: In the realm of plant biology, this compound is a known intermediate in the biosynthesis of cyanogenic glucosides like dhurrin, which serve as defense compounds.[3] Its formation is catalyzed by cytochrome P450 enzymes that mediate the N-hydroxylation of L-tyrosine.[3] While its role in mammalian systems is not well-defined, the enzymatic machinery for N-hydroxylation of various compounds exists in mammals, suggesting the potential for its endogenous formation.[4]
3-Nitrotyrosine: This oxidized amino acid is a well-established biomarker of nitrosative stress, where reactive nitrogen species (RNS) like peroxynitrite modify tyrosine residues.[5] Elevated levels of 3-nitrotyrosine are associated with a range of inflammatory and neurodegenerative diseases.
Dityrosine: Formed via the oxidative coupling of two tyrosine residues, dityrosine can create intra- or intermolecular protein cross-links. This cross-linking can lead to protein aggregation, a pathological feature of several neurodegenerative diseases.[3] Dityrosine's intrinsic fluorescence is a useful property for its detection.[2][3]
Methionine Sulfoxide: Methionine is particularly susceptible to oxidation, forming methionine sulfoxide. This modification can be reversed by the enzyme methionine sulfoxide reductase (Msr), providing a mechanism for cellular repair of oxidative damage. The reversible nature of this modification suggests a potential role in redox signaling.
Signaling Pathways and Cellular Effects
While the direct effects of this compound on mammalian signaling pathways are largely uncharacterized, we can infer potential activities from the closely related and extensively studied compound, hydroxytyrosol. Hydroxytyrosol is a potent antioxidant that activates the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress.[4]
The formation of 3-nitrotyrosine and dityrosine is often associated with the downstream consequences of pathological signaling cascades involving inflammation and oxidative stress, such as those mediated by NF-κB and MAP kinases. The presence of these modified amino acids can further exacerbate cellular dysfunction by impairing protein function and promoting aggregation.
Methionine sulfoxide formation and its reversal by the Msr system are increasingly recognized as playing a role in modulating cellular signaling pathways, although the precise mechanisms are still under investigation.
Experimental Workflow for Oxidized Amino Acid Analysis
Experimental Protocols
Accurate detection and quantification of oxidized amino acids are crucial for understanding their roles in health and disease. Below are outlines of common experimental protocols.
Synthesis of this compound
A method for the chemical synthesis of this compound has been described, which is essential for generating standards for analytical method development and for in vitro studies. The synthesis involves the reduction of p-hydroxyphenylpyruvic acid oxime.[2]
Protocol Outline:
-
Dissolve p-hydroxyphenylpyruvic acid and hydroxylamine hydrochloride in a mixture of water, ethanol, and sodium hydroxide.
-
Add sodium cyanoborohydride and maintain the pH at 4 with hydrochloric acid.
-
Allow the reaction to proceed at room temperature.
-
Stop the reaction by acidifying to pH ~0 with concentrated HCl.
-
Evaporate the reaction mixture to dryness.
-
Suspend the residue in ethanol and remove insoluble inorganic material by filtration.
-
Evaporate the ethanol extract to dryness.
-
Recrystallize the residue from hot water to obtain analytically pure this compound.
Detection and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of amino acids and their derivatives.
Protocol Outline:
-
Sample Preparation:
-
Proteins are extracted from biological samples and subjected to acid or enzymatic hydrolysis to release individual amino acids.
-
For enhanced detection, the amino acids can be derivatized with a fluorogenic reagent.
-
-
Chromatographic Separation:
-
The amino acid mixture is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
A gradient elution is typically employed to separate the different amino acids based on their polarity.
-
-
Detection:
-
A fluorescence or UV detector is used to detect the separated amino acids.
-
The retention time and peak area are used for identification and quantification, respectively, by comparison with known standards.
-
Detection and Quantification by Mass Spectrometry (MS)
Mass spectrometry offers high sensitivity and specificity for the identification and quantification of oxidized amino acids.
Protocol Outline:
-
Sample Preparation:
-
Similar to HPLC, proteins are hydrolyzed to release amino acids.
-
The samples are then desalted and concentrated.
-
-
Mass Spectrometric Analysis:
-
The sample is introduced into the mass spectrometer (e.g., via electrospray ionization).
-
The mass-to-charge ratio of the ions is measured, allowing for the identification of specific oxidized amino acids based on their unique molecular weights.
-
Tandem mass spectrometry (MS/MS) can be used for structural confirmation.
-
-
Quantification:
-
Quantification is typically achieved using stable isotope-labeled internal standards.
-
Signaling Pathway Visualization
The following diagram illustrates the central role of tyrosine as a precursor to various biologically active molecules and its potential to be modified through oxidative stress.
Conclusion
The study of oxidized amino acids is a rapidly evolving field with significant implications for understanding and combating a multitude of diseases. While this compound remains a relatively understudied molecule in mammalian systems compared to its counterparts, its established role as a metabolic intermediate in plants and the existence of relevant enzymatic pathways in mammals suggest that it warrants further investigation. The comparative data presented here on 3-Nitrotyrosine, Dityrosine, and Methionine Sulfoxide provide a valuable framework for future research into the potential roles of this compound in oxidative stress and disease. The development of robust and specific analytical methods will be paramount to elucidating its presence and function in biological systems.
References
- 1. N-hydroxy-L-tyrosine | C9H11NO4 | CID 174052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. General and specialized tyrosine metabolism pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavin-dependent N-hydroxylating enzymes: distribution and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. - [ebi.ac.uk]
N-Hydroxytyrosine: An Unexplored Candidate in the Quest for Neurodegenerative Disease Biomarkers
A Comparative Guide for Researchers and Drug Development Professionals
The pursuit of reliable biomarkers is a critical endeavor in the fight against neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS). Early and accurate diagnosis, patient stratification, and the monitoring of therapeutic efficacy all hinge on the availability of robust and accessible biomarkers. Oxidative stress has been identified as a key pathological mechanism in the onset and progression of these devastating disorders, leading to the investigation of various oxidative stress markers. While molecules like 8-hydroxy-2'-deoxyguanosine (8-OHdG) and 3-nitrotyrosine have been extensively studied, N-Hydroxytyrosine remains a largely unexplored yet potentially significant candidate. This guide provides a comparative overview of this compound in the context of established oxidative stress biomarkers, highlighting its potential and the critical need for further validation.
The Landscape of Oxidative Stress Biomarkers in Neurodegenerative Disease
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. In neurodegenerative diseases, this imbalance leads to damage of crucial cellular components, including lipids, proteins, and nucleic acids.[1][2] This cellular damage is a common pathological feature across various neurodegenerative conditions.[3] Consequently, byproducts of oxidative damage have emerged as promising biomarker candidates.
Currently, several biomarkers are utilized in research settings to quantify the extent of oxidative stress in neurodegenerative diseases. These include:
-
8-hydroxy-2'-deoxyguanosine (8-OHdG): A marker of oxidative DNA damage.
-
Malondialdehyde (MDA) and F2-isoprostanes: Markers of lipid peroxidation.
-
3-Nitrotyrosine: A marker of protein damage resulting from the reaction of tyrosine with peroxynitrite, a reactive nitrogen species.[1]
-
Protein Carbonyls: A general marker of protein oxidation.
The following table summarizes the performance of some of these established biomarkers in various neurodegenerative diseases.
| Biomarker | Disease(s) | Matrix | Key Findings |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Parkinson's Disease, Huntington's Disease | Blood, CSF, Urine | Increased levels observed in PD patients compared to healthy controls.[1][4] May serve as a sensitive biomarker for Huntington's Disease progression.[1] |
| Malondialdehyde (MDA) | Parkinson's Disease | Blood | Increased blood concentrations found in patients with PD.[4] |
| 3-Nitrotyrosine | Alzheimer's Disease, Parkinson's Disease, ALS | Brain Tissue, CSF, Blood | Elevated levels have been reported in the brains of AD patients and in the spinal cords of ALS patients.[5][6][7] However, some studies on free 3-nitrotyrosine in CSF have shown no significant elevation in the majority of AD and ALS patients.[8] |
This compound: A Potential but Unvalidated Biomarker
This compound is a derivative of the amino acid L-tyrosine, formed by the replacement of an amino hydrogen with a hydroxy group.[9] Its structure suggests a potential role as an indicator of specific oxidative stress pathways. However, a comprehensive review of the current scientific literature reveals a significant gap in research validating this compound as a biomarker for neurodegenerative diseases. There is a notable lack of published studies that have measured its concentration in patient samples (such as cerebrospinal fluid or plasma) or have correlated its levels with disease severity or progression.
This absence of data prevents a direct comparison of this compound's performance (e.g., sensitivity, specificity) with established biomarkers. While the chemical synthesis of this compound has been described, its application in clinical or research diagnostics for neurodegenerative diseases remains to be explored.[10]
Experimental Protocols: A Roadmap for Validation
To validate this compound as a biomarker, rigorous and standardized experimental protocols are essential. Based on methodologies used for similar tyrosine derivatives like 3-nitrotyrosine, a potential workflow for the detection and quantification of this compound in biological samples can be proposed.
Hypothetical Experimental Workflow for this compound Quantification
The following diagram illustrates a possible workflow for analyzing this compound in cerebrospinal fluid (CSF) or plasma, adapting established methods for other oxidative stress biomarkers.
References
- 1. 3-Nitrotyrosine: a versatile oxidative stress biomarker for major neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-hydroxy-L-tyrosine | C9H11NO4 | CID 174052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Oxidative Stress in Parkinson's Disease: A Systematic Review and Meta-Analysis [frontiersin.org]
- 5. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated free nitrotyrosine levels, but not protein-bound nitrotyrosine or hydroxyl radicals, throughout amyotrophic lateral sclerosis (ALS)-like disease implicate tyrosine nitration as an aberrant in vivo property of one familial ALS-linked superoxide dismutase 1 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased 3-nitrotyrosine in both sporadic and familial amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Oxidative stress-related biomarkers in Parkinson’s disease: A systematic review and meta-analysis | Current Journal of Neurology [publish.kne-publishing.com]
- 10. scispace.com [scispace.com]
Assessing Nitrotyrosine Antibody Specificity: A Comparison with N-Hydroxytyrosine
For researchers studying nitrative stress and associated signaling pathways, the specificity of antibodies used to detect 3-nitrotyrosine is paramount. A key concern is the potential cross-reactivity with other modified tyrosine residues, such as N-Hydroxytyrosine. This guide provides a framework for evaluating the cross-reactivity of nitrotyrosine antibodies, offering experimental protocols and contextual information to aid in the selection and validation of these critical research tools.
Performance Comparison: Nitrotyrosine vs. This compound Recognition
Direct experimental data quantitatively comparing the cross-reactivity of commercially available nitrotyrosine antibodies with this compound is not extensively available in the public domain. However, the structural differences between 3-nitrotyrosine and this compound suggest that highly specific monoclonal antibodies are unlikely to exhibit significant cross-reactivity.
Structural Considerations:
-
3-Nitrotyrosine: Features a nitro group (-NO2) attached to the aromatic ring of the tyrosine side chain. This modification adds significant bulk and alters the electronic properties of the phenyl ring.
-
This compound: Involves the hydroxylation of the amino group (-NHOH) in the backbone of the amino acid.
The distinct locations and chemical nature of these modifications imply that an antibody with a paratope specific for the nitro-group and the surrounding phenyl ring of 3-nitrotyrosine would have a low probability of recognizing the hydroxylated amino group of this compound. However, empirical validation is essential.
To facilitate this validation, the following table outlines the specifications for a competitive ELISA, the gold-standard method for determining antibody specificity and cross-reactivity.
| Parameter | Specification | Purpose |
| Assay Format | Competitive ELISA | To quantify the binding affinity of the antibody for nitrotyrosine in the presence of a potential competitor (this compound). |
| Coating Antigen | Nitrated Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) | Provides a solid phase for the capture of the anti-nitrotyrosine antibody. |
| Primary Antibody | Anti-Nitrotyrosine Monoclonal or Polyclonal Antibody (the antibody being tested) | The primary reagent whose specificity is under investigation. |
| Competitors | 1. 3-Nitrotyrosine (positive control) 2. This compound (test competitor) 3. L-Tyrosine (negative control) | To determine the concentration at which each compound inhibits the binding of the primary antibody to the coated antigen. |
| Detection | HRP-conjugated secondary antibody and a chromogenic substrate (e.g., TMB) | To generate a colorimetric signal that is inversely proportional to the amount of free nitrotyrosine or cross-reactive species in the sample. |
| Readout | Absorbance at 450 nm | Quantitative measure of the assay signal. |
| Data Analysis | IC50 (half-maximal inhibitory concentration) calculation for each competitor | The concentration of competitor that reduces antibody binding by 50%. A significantly higher IC50 for this compound compared to 3-Nitrotyrosine indicates low cross-reactivity. |
Experimental Protocols
A detailed protocol for a competitive ELISA to assess the cross-reactivity of a nitrotyrosine antibody is provided below.
Competitive ELISA Protocol for Cross-Reactivity Assessment
Materials:
-
96-well microplate
-
Coating Antigen: Nitrated BSA (10 µg/mL in PBS)
-
Primary Antibody: Anti-Nitrotyrosine antibody (concentration to be optimized)
-
Competitors: 3-Nitrotyrosine, this compound, L-Tyrosine (prepare a serial dilution of each)
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Secondary Antibody: HRP-conjugated anti-species IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2N H2SO4
-
Plate reader
Procedure:
-
Coating: Add 100 µL of nitrated BSA solution to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of PBST per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competition:
-
Prepare serial dilutions of the competitors (3-Nitrotyrosine, this compound, and L-Tyrosine) in PBS.
-
In a separate plate or tubes, pre-incubate the anti-nitrotyrosine antibody with each dilution of the competitors for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked microplate.
-
Include wells with the antibody alone (no competitor) as a control for maximum binding.
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but perform five washes.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 for each competitor.
Signaling Pathway and Experimental Workflow
The formation of 3-nitrotyrosine is a key event in nitrative stress, often initiated by the reaction of nitric oxide (NO) with superoxide radicals to form peroxynitrite (ONOO-). The following diagram illustrates this critical signaling pathway.
Peroxynitrite-mediated formation of 3-nitrotyrosine.
The experimental workflow to assess antibody cross-reactivity using competitive ELISA is a logical progression of steps designed to quantify the specificity of the antibody .
Workflow for competitive ELISA to assess cross-reactivity.
Structural Confirmation of N-Hydroxytyrosine by Tandem Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of tandem mass spectrometry (MS/MS) for the structural confirmation of N-Hydroxytyrosine. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide presents a robust, proposed methodology derived from established protocols for the closely related and structurally similar compound, L-tyrosine, and other hydroxylated amino acids. The experimental data provided is predicted based on known fragmentation patterns of analogous compounds.
Experimental Protocols
A detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is proposed for the structural confirmation of this compound. This protocol is adapted from validated methods for similar analytes and is designed to achieve sensitive and specific detection.
Sample Preparation:
A stock solution of this compound should be prepared in a suitable solvent such as methanol or a mixture of water and methanol. For analysis, the stock solution is diluted to an appropriate concentration (e.g., 1 µg/mL) with the initial mobile phase composition.
Liquid Chromatography (LC) Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation of this polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Type: Product Ion Scan
-
Precursor Ion (m/z): 198.0761 [M+H]⁺ (calculated for C₉H₁₁NO₄)
-
Collision Gas: Argon
-
Collision Energy: Optimized for maximal fragmentation (e.g., 15-30 eV). A collision energy ramp can be employed to obtain a comprehensive fragmentation spectrum.
-
Resolution: High resolution (e.g., >10,000 FWHM) is recommended for both precursor and product ions to ensure mass accuracy and confident elemental composition assignment.
Data Presentation: Predicted Fragmentation of this compound
The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor ion and major fragment ions of this compound based on its chemical structure and known fragmentation patterns of similar compounds, such as tyrosine. The fragmentation of tyrosine is known to involve losses of the carboxyl group and the amine group. For this compound, additional fragmentation pathways involving the N-hydroxy group are anticipated.
| Ion Type | Predicted m/z | Proposed Elemental Composition | Description of Neutral Loss |
| Precursor Ion | [M+H]⁺ | 198.0761 | C₉H₁₂NO₄⁺ |
| Fragment Ion 1 | 180.0655 | C₉H₁₀NO₃⁺ | Loss of H₂O |
| Fragment Ion 2 | 152.0706 | C₈H₁₀NO₂⁺ | Loss of HCOOH (Formic Acid) |
| Fragment Ion 3 | 136.0757 | C₈H₁₀O₂⁺ | Loss of NH₂OH and CO |
| Fragment Ion 4 | 107.0491 | C₇H₇O⁺ | Loss of CH₄NO₂ (from side chain) |
Visualizations
Experimental Workflow:
The following diagram illustrates the general workflow for the structural confirmation of this compound using LC-MS/MS.
Figure 1. Experimental workflow for LC-MS/MS analysis.
Predicted Fragmentation Pathway:
The diagram below outlines the predicted major fragmentation pathways for the protonated this compound molecule in the gas phase during tandem mass spectrometry.
Figure 2. Predicted fragmentation of this compound.
Comparison with Alternatives
The primary alternative for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR provides unparalleled detail on the complete chemical structure, LC-MS/MS offers significant advantages in terms of sensitivity, requiring substantially less sample, and speed of analysis. For routine confirmation and quantification in complex biological matrices, LC-MS/MS is often the preferred method due to its high selectivity and throughput.
A Comparative Analysis of the Biological Activities of N-Hydroxytyrosine and L-Tyrosine
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical research and drug development, the nuanced differences between structurally similar molecules can have profound implications for their biological activity. This guide provides a detailed comparison of N-Hydroxytyrosine and L-tyrosine, focusing on their known biological activities, supported by experimental data and methodologies. While L-tyrosine is a well-characterized amino acid with a broad spectrum of physiological roles, research into the specific biological functions of its N-hydroxylated counterpart, this compound, is notably limited. This comparison aims to present the current state of knowledge for both compounds, highlighting areas where further investigation is warranted.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data for the biological activities of L-tyrosine. At present, there is a conspicuous absence of published quantitative data for the biological activity of this compound in the reviewed scientific literature.
| Biological Activity | L-Tyrosine | This compound | Reference Compound |
| Antioxidant Activity | |||
| Inhibition of Lipid Peroxidation | 30.6% inhibition at 20 µg/mL | Data not available | BHA: 74.4%, BHT: 71.2% |
| DPPH Radical Scavenging | Effective scavenging activity noted | Data not available | |
| ABTS Radical Scavenging | Effective scavenging activity noted | Data not available | |
| Superoxide Anion Radical Scavenging | Effective scavenging activity noted | Data not available | |
| Hydrogen Peroxide Scavenging | Effective scavenging activity noted | Data not available | |
| Ferric Ion Reducing Power | Activity present | Data not available | |
| Ferrous Ion Chelating Activity | Activity present | Data not available | |
| Neuroprotection | |||
| Protection against L-DOPA toxicity | Reduces incorporation of L-DOPA into proteins | Data not available | |
| Enzyme Inhibition | |||
| Tyrosinase | Substrate | Data not available | |
| Tyrosine Hydroxylase | Substrate | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays that have been used to characterize L-tyrosine. These methods could theoretically be applied to assess the biological activity of this compound.
Inhibition of Lipid Peroxidation Assay
This assay measures the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage.
-
Materials : Linoleic acid, Tween-20, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), test compound (L-tyrosine), phosphate buffer (pH 7.4), thiobarbituric acid (TBA), trichloroacetic acid (TCA).
-
Procedure :
-
Prepare a linoleic acid emulsion by mixing linoleic acid with Tween-20 in phosphate buffer.
-
Add the test compound at the desired concentration to the emulsion.
-
Initiate lipid peroxidation by adding AAPH, a free radical initiator.
-
Incubate the mixture at 37°C for a specified time (e.g., 24 hours).
-
Stop the reaction by adding TCA to precipitate proteins.
-
Add TBA solution and heat at 95°C for 60 minutes to form a colored product with malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Measure the absorbance of the resulting solution at 532 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the sample to a control without the test compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the capacity of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.
-
Materials : DPPH, methanol or ethanol, test compound (L-tyrosine), positive control (e.g., ascorbic acid).
-
Procedure :
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare various concentrations of the test compound in the same solvent.
-
Mix the DPPH solution with the test compound solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to a control containing only the solvent and DPPH.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Materials : FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer, pH 3.6), test compound (L-tyrosine), ferrous sulfate (for standard curve).
-
Procedure :
-
Prepare the FRAP reagent fresh.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of ferrous sulfate.
-
Signaling Pathways and Molecular Interactions
The biological effects of L-tyrosine are intrinsically linked to its participation in key signaling pathways. In contrast, the specific signaling pathways modulated by this compound remain to be elucidated.
L-Tyrosine: A Precursor in Catecholamine Synthesis
L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. This pathway is fundamental for numerous physiological processes, including mood regulation, stress response, and motor control. The initial and rate-limiting step is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase.
Caption: Catecholamine biosynthesis pathway originating from L-tyrosine.
This compound: A Structural Perspective
Given the absence of data on its specific biological interactions, a logical starting point is to consider the structural relationship between this compound and L-tyrosine. The introduction of a hydroxyl group on the alpha-amino nitrogen atom represents a significant chemical modification that would likely alter its biochemical properties, such as its ability to act as a substrate for enzymes that recognize L-tyrosine.
Caption: Structural relationship between L-tyrosine and this compound.
Experimental Workflow: A Generic Approach to Antioxidant Assays
The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a test compound, applicable to both L-tyrosine and potentially this compound.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Concluding Remarks
This guide consolidates the available scientific knowledge on the biological activities of this compound and L-tyrosine. L-tyrosine's role as a fundamental amino acid, neurotransmitter precursor, and a compound with notable antioxidant properties is well-established and supported by a body of experimental evidence.
In stark contrast, this compound remains a largely unexplored molecule in terms of its biological functions. While its chemical structure suggests potential for unique biological activities, including altered antioxidant capacity or enzyme interactions, there is a clear and pressing need for empirical studies to elucidate these properties. Researchers and drug development professionals are encouraged to view this gap in knowledge as an opportunity for novel investigations that could uncover new therapeutic avenues. Future studies should focus on systematically evaluating the antioxidant, neuroprotective, and enzyme-inhibitory effects of this compound using established in vitro and in vivo models. Such research will be pivotal in determining whether this compound holds promise as a bioactive compound of interest.
The Role of N-Hydroxytyrosine in Dhurrin Biosynthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricacies of enzymatic pathways is paramount. This guide provides a detailed comparison of N-Hydroxytyrosine's role in the biosynthesis of the cyanogenic glucoside dhurrin, with a focus on the enzymatic activity of Cytochrome P450 CYP79A1.
This compound has been identified as a crucial, committed intermediate in the biosynthesis of dhurrin, a cyanogenic glucoside found in Sorghum bicolor.[1][2][3][4] This pathway is of significant interest due to its role in plant defense mechanisms. The initial and rate-limiting step is the conversion of L-tyrosine to this compound, a reaction catalyzed by the multifunctional cytochrome P450 enzyme, CYP79A1.[4][5]
Comparative Enzymatic Activity
While L-tyrosine is the natural substrate for CYP79A1, the enzyme exhibits a high degree of specificity. Studies on the substrate specificity of CYP79A1 have been conducted to understand its catalytic mechanism and potential for bioengineering. The following table summarizes the available data on the kinetic parameters of CYP79A1 with its primary substrate, L-tyrosine. A direct comparative study with a broad range of alternative substrates for N-hydroxylation by CYP79A1 is not extensively documented in publicly available literature.
| Substrate | Enzyme | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol P450) | Source |
| L-Tyrosine | CYP79A1 | 30 | 65 | [6] |
Note: The data presented is based on studies using heterologously expressed and reconstituted CYP79A1 from Sorghum bicolor. The kinetic parameters can vary depending on the experimental conditions, including the reconstitution system and the source of the enzyme.
The Dhurrin Biosynthesis Pathway
The biosynthesis of dhurrin from L-tyrosine is a multi-step process involving two key cytochrome P450 enzymes, CYP79A1 and CYP71E1, followed by a glycosylation step. This compound is the first stable intermediate in this pathway.
Experimental Protocols
A detailed understanding of the enzymatic conversion of L-tyrosine to this compound requires robust experimental protocols. Below is a summarized methodology for a typical in vitro enzyme assay for CYP79A1 activity.
In Vitro Reconstitution and Enzyme Assay for CYP79A1
This protocol is based on methods described for the heterologous expression and characterization of CYP79A1 from Sorghum bicolor.
1. Materials and Reagents:
-
Enzyme Source: Microsomes from yeast or insect cells expressing recombinant Sorghum bicolor CYP79A1, or purified and reconstituted CYP79A1.
-
Substrate: L-[14C]Tyrosine or unlabeled L-tyrosine.
-
Cofactors: NADPH, Glucose-6-phosphate (G6P), and Glucose-6-phosphate dehydrogenase (G6PDH) for an NADPH regenerating system.
-
Buffer: 50 mM Tris-HCl, pH 7.5.
-
Reaction Quenching: Ethyl acetate.
-
Analytical System: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for product separation and quantification.
2. Experimental Workflow:
3. Detailed Procedure:
-
Enzyme Reconstitution (for purified enzymes): CYP79A1 and its redox partner, NADPH-cytochrome P450 reductase (CPR), are reconstituted into liposomes to mimic the membrane environment.
-
Reaction Setup: A typical reaction mixture (e.g., 200 µL) contains the reconstituted enzyme, an NADPH regenerating system (e.g., 1 mM NADP+, 10 mM G6P, 1 unit G6PDH), and buffer.
-
Reaction Initiation and Incubation: The reaction is initiated by adding the substrate (e.g., 50 µM L-[14C]Tyrosine) and incubated at 30°C for a specific duration (e.g., 20 minutes).
-
Product Extraction and Analysis: The reaction is terminated by the addition of an organic solvent like ethyl acetate. The products are extracted and then separated using TLC or HPLC. The amount of product formed is quantified by liquid scintillation counting of the radiolabeled products.
Concluding Remarks
This compound is a validated and essential intermediate in the biosynthesis of dhurrin in Sorghum bicolor. The enzyme responsible for its formation, CYP79A1, demonstrates high specificity for its substrate, L-tyrosine. While extensive comparative kinetic data with alternative substrates is limited, the established role of this compound provides a clear target for further investigation and potential bioengineering applications. The provided experimental framework offers a foundation for researchers to conduct their own validation and comparative studies in this important enzymatic pathway.
References
- 1. Isolation and reconstitution of cytochrome P450ox and in vitro reconstitution of the entire biosynthetic pathway of the cyanogenic glucoside dhurrin from sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dhurrin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Properties of N-Hydroxytyrosine and Hydroxytyrosol
Introduction
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous chronic diseases. This has led to a surge in research focused on identifying and characterizing potent antioxidant compounds. Hydroxytyrosol, a phenolic compound found in olives and olive oil, is renowned for its powerful antioxidant activities.[1][2] N-Hydroxytyrosine, a derivative of the amino acid tyrosine, has been synthesized, but its antioxidant potential remains largely unexplored. This guide aims to compare the antioxidant properties of these two molecules, drawing on available experimental data.
Mechanistic Insights into Antioxidant Action
Hydroxytyrosol: The antioxidant mechanism of hydroxytyrosol is multifaceted. It acts as a potent free radical scavenger by donating a hydrogen atom from its catechol group to neutralize a variety of reactive oxygen species.[3] Beyond direct scavenging, hydroxytyrosol is known to activate endogenous antioxidant defense systems. A key pathway influenced by hydroxytyrosol is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. Activation of this pathway leads to the increased expression of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play crucial roles in cellular detoxification and redox homeostasis.
This compound: Due to the lack of experimental studies, the precise antioxidant mechanism of this compound remains theoretical. The presence of a hydroxyl group on the amino nitrogen introduces a structural feature that could potentially participate in redox reactions. However, without experimental validation, its capacity to scavenge free radicals or modulate cellular antioxidant pathways is unknown.
Quantitative Comparison of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and hydroxytyrosol is not possible at this time due to the absence of experimental data for this compound in standard antioxidant assays. The following table summarizes the available data for hydroxytyrosol from key in vitro antioxidant assays.
Table 1: Antioxidant Activity of Hydroxytyrosol in Various Assays
| Assay | Method Principle | Result for Hydroxytyrosol | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. | Reported to have strong scavenging activity, with IC50 values varying depending on the specific study but generally indicating high potency. | [4] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | Consistently demonstrates high scavenging capacity against the ABTS radical cation. | [1][5] |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Exhibits a high ORAC value, indicating significant peroxyl radical scavenging ability. | [1][6] |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity. ORAC values are typically expressed as Trolox equivalents.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols would be essential for any future studies aiming to evaluate the antioxidant properties of this compound and enable a direct comparison with hydroxytyrosol.
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of concentrations of the test compound (hydroxytyrosol or this compound) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a defined volume of the test compound or control solution.
-
Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS Radical Cation Scavenging Assay
-
Reagent Preparation:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate. This mixture is incubated in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of concentrations of the test compound and a positive control.
-
-
Assay Procedure:
-
Add a small volume of the test compound or control solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Reagent Preparation:
-
Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Prepare a series of concentrations of the test compound and a positive control (Trolox).
-
-
Assay Procedure:
-
In a black microplate, add the fluorescent probe solution, followed by the test compound or control. A blank containing only the probe and buffer is also included.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately place the plate in a fluorescence microplate reader and monitor the decay of fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is determined by comparing the net AUC of the sample to a standard curve generated with Trolox and is expressed as micromoles of Trolox equivalents per liter or gram of sample.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known antioxidant signaling pathway of hydroxytyrosol and a general workflow for evaluating the antioxidant capacity of a compound.
Caption: Signaling pathway of hydroxytyrosol-mediated antioxidant response.
Caption: General workflow for evaluating antioxidant capacity.
Conclusion and Future Directions
Future research should prioritize the evaluation of this compound's antioxidant capacity using standardized in vitro assays such as DPPH, ABTS, and ORAC. Furthermore, cell-based assays are crucial to determine its ability to mitigate intracellular oxidative stress and to explore its potential interactions with cellular antioxidant pathways like the Nrf2/ARE system. Such studies are essential to elucidate the potential of this compound as a novel antioxidant and to provide the necessary data for a comprehensive comparison with established antioxidants like hydroxytyrosol. This will be critical for researchers, scientists, and drug development professionals seeking to identify and develop new therapeutic agents for combating oxidative stress-related diseases.
References
- 1. Synthesis and Antioxidant Activity of Alkyl Nitroderivatives of Hydroxytyrosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant activity of hydroxytyrosol acetate compared with that of other olive oil polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antioxidant evaluation of isochroman-derivatives of hydroxytyrosol: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
N-Hydroxytyrosine vs. 3-Chlorotyrosine in Myeloperoxidase-Mediated Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloperoxidase (MPO), a heme-containing enzyme abundant in neutrophils, plays a critical role in the innate immune response through the generation of reactive oxidants. A key function of MPO is the oxidation of the amino acid tyrosine, leading to the formation of various modified tyrosine products. These products can serve as biomarkers of MPO activity and inflammation-associated oxidative stress. This guide provides a detailed comparison of two such products: the well-established biomarker 3-chlorotyrosine and the lesser-known N-hydroxytyrosine, in the context of MPO-mediated oxidation.
Executive Summary
3-Chlorotyrosine is a specific and stable product of the myeloperoxidase-H₂O₂-Cl⁻ system, making it a widely accepted biomarker for MPO-catalyzed oxidative damage in various inflammatory diseases. In contrast, direct evidence for the formation of this compound by MPO is currently lacking in the scientific literature. While MPO has been shown to generate hydroxyl radicals, which could theoretically lead to the hydroxylation of tyrosine, this pathway to this compound formation by MPO has not been experimentally confirmed or quantified. This guide will delve into the established formation and detection of 3-chlorotyrosine and explore the hypothetical pathway for this compound, highlighting the significant disparity in the current understanding and validation of these two molecules as markers of MPO activity.
Formation Pathways in MPO-Mediated Oxidation
The formation of 3-chlorotyrosine by MPO is a well-characterized two-step process. First, MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl)[1]. Subsequently, HOCl, a potent oxidizing and chlorinating agent, reacts with the aromatic ring of tyrosine to yield 3-chlorotyrosine[1].
The potential, yet unconfirmed, pathway for this compound formation by MPO involves the generation of hydroxyl radicals (•OH). It has been demonstrated that the MPO-NADH-oxygen system can produce hydroxyl radicals, which can then hydroxylate aromatic compounds.
MPO-mediated formation of 3-chlorotyrosine and the hypothetical pathway for this compound.
Quantitative Data: A Tale of Two Markers
Quantitative data for the MPO-mediated formation of 3-chlorotyrosine is well-documented, whereas such data for this compound is absent from the literature. The following table summarizes the known quantitative aspects of 3-chlorotyrosine formation.
| Parameter | 3-Chlorotyrosine | This compound |
| Formation Confirmed with MPO | Yes | No direct evidence |
| Precursors | Tyrosine, H₂O₂, Cl⁻ | Tyrosine, NADH, O₂ (Hypothetical) |
| Key MPO-derived Intermediate | Hypochlorous Acid (HOCl) | Hydroxyl Radical (•OH) (Hypothetical) |
| Typical Yields | Varies depending on reaction conditions | Not reported |
| Reaction Kinetics | Studied in detail | Not reported |
| Established Biomarker of MPO | Yes | No |
Stability and Reactivity
3-Chlorotyrosine is a chemically stable product, which is a key characteristic for a reliable biomarker[2]. However, it can be degraded by other reactive species present in inflammatory environments, which may lead to an underestimation of its formation[2]. The stability and reactivity of this compound under similar inflammatory conditions have not been reported.
Experimental Protocols
The detection and quantification of 3-chlorotyrosine are well-established, with detailed protocols available. In contrast, specific methods for the analysis of this compound as a direct product of MPO activity in biological samples have not been described.
Protocol 1: Quantification of 3-Chlorotyrosine by HPLC-Tandem Mass Spectrometry (LC-MS/MS)
This method is considered the gold standard for the accurate quantification of 3-chlorotyrosine in biological samples.
1. Sample Preparation (Protein Hydrolysis):
-
Proteins are precipitated from the biological sample (e.g., plasma, tissue homogenate) using a strong acid (e.g., trichloroacetic acid).
-
The protein pellet is washed to remove contaminants.
-
Proteins are hydrolyzed to their constituent amino acids by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) under an inert atmosphere to prevent artificial oxidation.
-
An internal standard, such as ¹³C-labeled 3-chlorotyrosine, is added before hydrolysis for accurate quantification.
2. Solid-Phase Extraction (SPE):
-
The protein hydrolysate is applied to a C18 SPE column to remove salts and other interfering substances.
-
The amino acids are eluted with an appropriate solvent (e.g., methanol or acetonitrile).
-
The eluate is dried under vacuum.
3. Derivatization (Optional but common for GC-MS):
-
The dried amino acid residue is derivatized to increase its volatility for gas chromatography (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide). For LC-MS/MS, derivatization is often not necessary.
4. LC-MS/MS Analysis:
-
The prepared sample is reconstituted in a suitable mobile phase and injected into an HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native 3-chlorotyrosine and the labeled internal standard are monitored for high selectivity and sensitivity.
Workflow for 3-chlorotyrosine quantification.
Conclusion
The comparison between this compound and 3-chlorotyrosine in the context of myeloperoxidase-mediated oxidation is currently one-sided. 3-Chlorotyrosine stands as a robust and extensively validated biomarker of MPO's halogenating activity. Its formation, stability, and analytical detection are well-understood, providing a reliable tool for researchers in inflammatory and cardiovascular diseases.
Conversely, the role of this compound as a product of MPO remains hypothetical. While the enzymatic machinery of MPO could potentially generate the necessary reactive species for its formation, direct experimental evidence is absent. Future research is required to investigate whether this compound is indeed a product of MPO-mediated oxidation, to quantify its formation relative to other tyrosine oxidation products, and to assess its stability and potential as a biomarker. Until such data becomes available, 3-chlorotyrosine remains the definitive marker for MPO-catalyzed tyrosine oxidation via the halogenation cycle. Professionals in drug development targeting MPO activity should continue to rely on established biomarkers like 3-chlorotyrosine for assessing target engagement and therapeutic efficacy.
References
- 1. Oxidative stress induces myeloperoxidase expression in endocardial endothelial cells from patients with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced tyrosine hydroxylase activity induces oxidative stress, causes accumulation of autotoxic catecholamine metabolites, and augments amphetamine effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-Hydroxytyrosine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Hydroxytyrosine. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation. | Protects against airborne particles and accidental splashes. |
| Hand Protection | Nitrile gloves are recommended. Inspect gloves for any signs of damage before use and dispose of them properly after handling the compound. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of contamination, consider a disposable gown. | Protects clothing and skin from spills and contamination. |
| Respiratory Protection | For operations that may generate dust, such as weighing or transferring powder, a NIOSH-approved N95 or higher-rated respirator is recommended. All respiratory protection should be used in accordance with a comprehensive respiratory protection program. | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure risks. Follow these procedural steps diligently.
1. Preparation and Engineering Controls:
-
Designated Area: Conduct all work with this compound in a designated area of the laboratory, such as a chemical fume hood, to contain any airborne particles.
-
Ventilation: Ensure adequate ventilation in the work area. A certified chemical fume hood is the preferred engineering control.
-
Emergency Equipment: Before starting, confirm the location and functionality of emergency equipment, including a safety shower, eyewash station, and fire extinguisher.
2. Handling the Compound:
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust. Use techniques such as gentle scooping and pouring.
-
Weighing: If possible, weigh the compound in an enclosure or a balance with a draft shield.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1] Do not eat, drink, or apply cosmetics in the laboratory.[2][3]
3. Spill and Emergency Response:
-
Minor Spills: For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Skin Contact: If skin contact occurs, immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: If the compound comes into contact with the eyes, flush immediately with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, weigh boats, paper towels), in a clearly labeled, sealed, and compatible waste container.
-
Disposal Route: Dispose of chemical waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
-
Regulatory Compliance: Adhere to all local, regional, and national regulations for chemical waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By implementing these comprehensive safety and logistical procedures, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
